4,4-Dimethylcyclohexane-1-carbaldehyde
Description
The exact mass of the compound 4,4-Dimethylcyclohexane-1-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4-Dimethylcyclohexane-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethylcyclohexane-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylcyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2)5-3-8(7-10)4-6-9/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEIBLQPASHLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394734-96-4 | |
| Record name | 4,4-dimethylcyclohexane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of 4,4-Dimethylcyclohexane-1-carbaldehyde
Executive Summary
4,4-Dimethylcyclohexane-1-carbaldehyde (CAS: 394734-96-4) is a specialized cycloaliphatic building block increasingly utilized in the synthesis of bioactive heterocycles and fragrance compounds. Its structural rigidity, provided by the gem-dimethyl group at the C4 position, offers unique steric properties compared to unsubstituted cyclohexyl analogs.
This guide addresses a critical gap in public literature regarding the physicochemical behavior of this molecule. While often mischaracterized due to data scarcity, accurate handling requires understanding its volatility profile, oxidation sensitivity, and conformational thermodynamics.
Key Physical Data Snapshot:
-
State: Colorless to pale yellow liquid.
-
Boiling Point (Experimental): 118–120 °C (at reduced pressure, est. 15–20 mmHg).
-
Boiling Point (Predicted Atmospheric): 195 °C ± 10 °C.
-
Density: ~0.91 g/cm³ (Predicted).
-
Primary Hazard: Flammable liquid; susceptible to aerobic oxidation.
Chemical Identity & Structural Analysis[1][2]
The molecule consists of a cyclohexane ring substituted at the C1 position with a formyl group (-CHO) and at the C4 position with two methyl groups.
| Identifier | Value |
| IUPAC Name | 4,4-Dimethylcyclohexane-1-carbaldehyde |
| CAS Number | 394734-96-4 |
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| SMILES | CC1(C)CCC(C=O)CC1 |
| InChI Key | AAEIBLQPASHLSV-UHFFFAOYSA-N |
Conformational Thermodynamics
Unlike 1,4-disubstituted cyclohexanes which exist as cis and trans diastereomers, 4,4-dimethylcyclohexane-1-carbaldehyde is achiral and does not exhibit cis/trans isomerism because the C4 position is symmetric (gem-dimethyl).
However, it does exhibit conformational isomerism . The formyl group at C1 can adopt either an axial or equatorial position. The equatorial conformer is thermodynamically favored to minimize 1,3-diaxial interactions, although the 4,4-dimethyl substitution introduces a "Thorpe-Ingold" effect that slightly perturbs the ring flattening compared to unsubstituted cyclohexane.
Figure 1: The equilibrium strongly favors the equatorial placement of the formyl group, which dictates the molecule's effective hydrodynamic volume and binding interactions.
Physical Properties Matrix
The following data consolidates experimental values from safety data sheets (SDS) and high-fidelity group contribution method predictions.
| Property | Value | Context/Method |
| Boiling Point (Lit.) | 118 – 120 °C | @ ~15 mmHg (Estimated pressure based on nomograph analysis). Note: Often cited without pressure in SDS, leading to confusion. |
| Boiling Point (Atm.) | 190 – 200 °C | Predicted at 760 mmHg. (Compare to Cyclohexanecarbaldehyde BP = 161 °C). |
| Density | 0.90 – 0.94 g/cm³ | Liquid @ 20 °C. (Note: Some sources cite ~0.78, likely referring to the hydrocarbon precursor. Aldehydes are denser). |
| Refractive Index ( | 1.465 – 1.475 | Estimated based on structural analogs. |
| Flash Point | ~65 – 75 °C | Closed Cup. Classified as a Combustible Liquid (Category 4 or Flammable Liq Cat 3). |
| Solubility (Water) | < 0.5 g/L | Practically insoluble. Hydrophobic lipophilic core. |
| Solubility (Organic) | Miscible | Soluble in DCM, THF, Ethyl Acetate, Methanol, Diethyl Ether. |
| LogP (Octanol/Water) | 2.5 – 2.8 | Predicted. Indicates high membrane permeability. |
Boiling Point Analysis & Distillation Protocol
Researchers attempting to purify this compound via distillation must account for its high atmospheric boiling point, which risks thermal decomposition or polymerization.
-
Recommendation: Distill under high vacuum.
-
Target: 85–90 °C at 5 mmHg is the optimal window to avoid thermal stress while maintaining efficient mass transfer.
Synthetic Context & Impurity Profile
Understanding the synthesis route is essential for anticipating impurities, particularly in drug development workflows where trace metal or isomeric purity is critical.
Common Synthetic Routes
The two primary industrial routes involve either the oxidation of the corresponding alcohol or the homologation of the ketone.
-
Oxidation Route: 4,4-Dimethylcyclohexanol
PCC/Dess-Martin Aldehyde.-
Major Impurity: Over-oxidation to 4,4-dimethylcyclohexanecarboxylic acid.
-
-
Vilsmeier-Haack / Hydroformylation: From 4,4-dimethylcyclohexene.
-
Major Impurity: Regioisomers (if hydroformylation is not selective).
-
Figure 2: The Wittig homologation route avoids the use of strong oxidants, minimizing the risk of carboxylic acid contamination during synthesis.
Handling, Stability, and Safety (E-E-A-T)
Oxidation Sensitivity
Like all aliphatic aldehydes, 4,4-dimethylcyclohexane-1-carbaldehyde is prone to autoxidation upon exposure to air, forming 4,4-dimethylcyclohexanecarboxylic acid. This impurity appears as a white solid precipitate or causes a drift in the refractive index.
-
Protocol: Store under an inert atmosphere (Nitrogen or Argon).
-
Storage Temp: 2–8 °C (Refrigerated) is recommended for long-term stability.
-
Re-purification: If the acid content exceeds 5%, wash the ether-diluted aldehyde with saturated NaHCO₃ solution to remove the acidic impurity, then dry and concentrate.
Safety Profile
-
GHS Classification:
-
PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4,4-Dimethylcyclohexanecarbaldehyde. Retrieved from .
-
PubChem. (2025).[1] Compound Summary: 4,4-Dimethylcyclohexane-1-carbaldehyde (CID 22235295).[1] National Library of Medicine. Retrieved from [Link].
-
ChemicalBook. (2024). 4,4-Dimethyl-2-cyclohexen-1-one Synthesis and Properties. (Used for comparative boiling point analysis of structural analogs). Retrieved from .
-
Stenutz, R. (2025). Data for 4,4-dimethylcyclohexene. (Used for density/BP baseline of the hydrocarbon core). Retrieved from [Link].
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for conformational analysis of 1,4-disubstituted cyclohexanes).
Sources
Cis-trans isomerism in 4,4-Dimethylcyclohexane-1-carbaldehyde
An In-Depth Technical Guide to the Stereochemistry of 4,4-Dimethylcyclohexane-1-carbaldehyde
Executive Summary
This technical guide provides a comprehensive analysis of the stereochemical properties of 4,4-Dimethylcyclohexane-1-carbaldehyde. A common point of confusion in substituted cyclohexanes is the application of cis-trans isomerism. This paper begins by clarifying a critical structural point: due to the geminal disubstitution at the C-4 position, 4,4-Dimethylcyclohexane-1-carbaldehyde does not exhibit configurational cis-trans isomerism. The core stereochemical feature of this molecule is, in fact, its conformational isomerism. We delve into a rigorous analysis of the dynamic equilibrium between its two primary chair conformations, dictated by the axial or equatorial position of the C-1 carbaldehyde group. Through an examination of steric energetics, advanced spectroscopic techniques, and computational modeling, this guide elucidates the factors governing the conformational preference and its profound implications for the molecule's reactivity and physical properties.
Deconstructing the Premise: The Inapplicability of Cis-Trans Isomerism
In substituted cyclohexanes, cis-trans (or geometric) isomerism arises from the relative spatial orientation of two or more substituents attached to different ring carbons.[1] For a 1,4-disubstituted cyclohexane, for instance, the cis isomer has both substituents on the same face of the ring, while the trans isomer has them on opposite faces.[2] These are distinct, non-interconvertible molecules (configurational isomers) that require bond-breaking to change from one to the other.
The structure of 4,4-Dimethylcyclohexane-1-carbaldehyde presents a unique case. The two methyl groups are attached to the same carbon atom (C-4), a configuration known as geminal (or gem) disubstitution. Carbon C-1 is a stereocenter, but C-4 is not, as it bears two identical substituents. Consequently, there is only one possible configurational arrangement for the substituents on the ring skeleton. The concept of a 'cis' or 'trans' relationship between the C-1 carbaldehyde and the C-4 dimethyl groups is therefore not applicable.
Figure 1. Logical relationship illustrating why cis-trans isomerism is not applicable.
The True Stereochemical Nature: Conformational Isomerism
While lacking configurational isomers, the molecule's three-dimensional structure is dictated by a dynamic equilibrium between two distinct chair conformations, which interconvert via a process known as ring flipping.[3] The cyclohexane ring adopts a puckered chair shape to minimize angle and torsional strain.[3] This puckering creates two types of substituent positions: axial (perpendicular to the ring's general plane) and equatorial (extending from the ring's equator).[3]
The ring flip converts any axial substituent to an equatorial position and vice-versa. For 4,4-Dimethylcyclohexane-1-carbaldehyde, this results in an equilibrium between a conformer with an axial carbaldehyde group and one with an equatorial carbaldehyde group. These two forms are conformational isomers (or conformers).
Figure 2. The ring-flip equilibrium between the two chair conformations.
Energetic Analysis of Conformational Stability
The position of the equilibrium is governed by the relative Gibbs free energy (ΔG) of the two conformers. The conformer with the lower energy will be more populated at equilibrium. The primary factor influencing this energy difference is steric strain.
A-Value of the Carbaldehyde Group
The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which corresponds to the free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[4] A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position.
The carbaldehyde group (-CHO) has a relatively modest A-value, reported to be approximately 0.7 kcal/mol.[4] This is significantly smaller than that of a methyl group (1.8 kcal/mol) or a tert-butyl group (~5 kcal/mol).[4]
1,3-Diaxial Interactions
The destabilization of the axial conformer arises from steric repulsion between the axial substituent and the two axial hydrogens on the same face of the ring (at the C-3 and C-5 positions).[2] These are known as 1,3-diaxial interactions. In Conformer A, the axial carbaldehyde group experiences this repulsive interaction, increasing the overall energy of the conformer. The equatorial position (Conformer B) is free from such interactions and is therefore the sterically preferred state.[5]
Influence of the 4,4-Dimethyl Group
The gem-dimethyl group at the C-4 position does not introduce a strong conformational bias in the same way a single bulky group would. However, it does contribute to the overall steric environment of the ring through the Thorpe-Ingold effect (also known as the gem-dimethyl effect). This effect posits that geminal substitution can alter bond angles within the ring, subtly influencing its conformational landscape and reactivity.[1][6] While it doesn't "lock" the conformation, the presence of the gem-dimethyl group can affect the energy barrier of the ring flip and the precise geometry of the minimum-energy chair conformations.[1]
Quantitative Energetic Summary
The equilibrium constant (K_eq) for the interconversion can be calculated using the standard Gibbs free energy equation: ΔG° = -RT ln(K_eq) .
| Parameter | Value | Source |
| Substituent | Carbaldehyde (-CHO) | N/A |
| A-Value (ΔG°) | ~0.7 kcal/mol | [4] |
| Temperature (T) | 298 K (25 °C) | Standard |
| Gas Constant (R) | 1.987 cal/(mol·K) | Constant |
| Calculated K_eq | ~3.2 | Derived |
| % Equatorial Conformer | ~76% | Derived |
| % Axial Conformer | ~24% | Derived |
This calculation predicts that at room temperature, the equilibrium mixture will consist of approximately 76% of the more stable equatorial conformer (Conformer B) and 24% of the axial conformer (Conformer A).
Experimental and Computational Characterization Protocols
Verifying the conformational equilibrium and the relative stabilities of the conformers requires a combination of spectroscopic analysis and computational modeling.
Protocol 1: NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational dynamics.
Methodology:
-
Sample Preparation: Dissolve a pure sample of 4,4-Dimethylcyclohexane-1-carbaldehyde in a deuterated solvent (e.g., CDCl₃ or toluene-d₈).
-
Room Temperature Spectrum Acquisition: Acquire standard ¹H and ¹³C NMR spectra at room temperature (298 K).
-
Expected Observation: Due to the rapid ring flip (millions of interconversions per second), the spectrum will show time-averaged signals.[7] The chemical shift of the aldehydic proton (H-1) and the C-1 carbon will be a weighted average of their values in the axial and equatorial positions.
-
-
Low-Temperature Spectrum Acquisition: Cool the sample inside the NMR spectrometer to a temperature where the ring flip becomes slow on the NMR timescale (typically below -60 °C or 213 K).
-
Expected Observation: As the interconversion slows, the signals for the axial and equatorial conformers will broaden, coalesce, and finally resolve into two distinct sets of peaks. This allows for the direct observation of both conformers.
-
-
Data Analysis:
-
Chemical Shift: In the low-temperature spectrum, identify the aldehydic proton signal for each conformer. Generally, axial protons are more shielded (appear at a lower δ value or further upfield) than their equatorial counterparts.[8]
-
Integration: Carefully integrate the signals corresponding to each conformer to determine their relative populations. This ratio can be used to calculate the experimental K_eq and ΔG° at that temperature.
-
Protocol 2: Computational Chemistry Workflow
Computational modeling provides theoretical insight into the geometry and energetics of the conformers.[9]
Methodology:
-
Structure Building: Construct 3D models of both the axial and equatorial chair conformers using molecular modeling software (e.g., Avogadro).[5]
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This finds the lowest energy structure for each conformer.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries. This confirms that the structures are true energy minima (no imaginary frequencies) and provides thermodynamic data, including the zero-point vibrational energy (ZPVE).
-
Energy Comparison: Compare the ZPVE-corrected electronic energies of the two conformers. The difference in energy (ΔE) provides a theoretical value for the stability difference, which can be compared to the experimentally derived ΔG°.
-
Advanced Analysis (Optional): Use the computed coupling constants (³J_HH) in conjunction with experimental data within a framework like the DP4 method to provide a high-confidence assignment of the stereostructure.[10]
Figure 3. A typical workflow for computational conformational analysis.
Synthesis and Reactivity Implications
Plausible Synthetic Route
4,4-Dimethylcyclohexane-1-carbaldehyde can be synthesized from commercially available precursors. A common route involves the oxidation of the corresponding alcohol, 4,4-dimethylcyclohexanemethanol, which itself can be prepared from 4,4-dimethylcyclohexanone. A related procedure for a similar aldehyde involves the oxidation of the alcohol using pyridinium dichromate (PDC) in dichloromethane.[11]
Reactivity and Stereoelectronic Effects
The conformational equilibrium has a direct impact on the molecule's chemical reactivity. Reactions involving the carbaldehyde group, such as nucleophilic addition (e.g., reduction by NaBH₄), will proceed predominantly via the more stable and abundant equatorial conformer.
-
Steric Hindrance: The approach of a nucleophile to the carbonyl carbon is less sterically hindered in the equatorial conformer compared to the axial one, where the nucleophile's trajectory could be impeded by the axial hydrogens.[12]
-
Stereoelectronic Control: The orientation of the C-H bond of the aldehyde relative to the ring dictates the stereochemical outcome of additions. The preference for equatorial attack on the carbonyl group generally leads to the formation of the axial alcohol as the major product, a principle known as the Felkin-Anh model.
The saponification rates of axial versus equatorial esters in substituted cyclohexanes show that equatorial esters react significantly faster, highlighting the enhanced accessibility of the equatorial position.[12] A similar principle applies to reactions at the carbaldehyde, where the equatorial conformer's higher population and lower steric hindrance lead to it being the primary reacting species.
Conclusion
References
-
Chemistry Stack Exchange. (2015). Is there an A value for the carbaldehyde and vinyl groups? [Online]. Available at: [Link]
-
Wikipedia. (n.d.). Thorpe–Ingold effect. [Online]. Available at: [Link]
-
LibreTexts Chemistry. (2025). 3.3: Conformational analysis of cyclohexanes. [Online]. Available at: [Link]
-
Feng, Z., et al. (n.d.). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. [Online]. Available at: [Link]
-
Arkivoc. (n.d.). The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. [Online]. Available at: [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Online]. Available at: [Link]
-
Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Available at: [Link]
-
Semantic Scholar. (2013). Figure 4 from Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. [Online]. Available at: [Link]
-
Pearson. (n.d.). Predict the products formed when cyclohexanecarbaldehyde reacts with the following reagents. b. Tollens reagent. [Online]. Available at: [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. [Online]. Available at: [Link]
-
OpenOChem Learn. (n.d.). Conformational Analysis. [Online]. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-Methylenecyclohexane-1-carbaldehyde. [Online]. Available at: [Link]
-
SciSpace. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. [Online]. Available at: [Link]
-
Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. [Online]. Available at: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis. [Online]. Available at: [Link]
-
Kwan, E. E. (2012). Lecture 2: The Chemical Shift. [Online]. Available at: [Link]
-
PubChem. (n.d.). 4,4-Dimethylcyclohexane-1-carbaldehyde. [Online]. Available at: [Link]
-
ResearchGate. (2025). The gem-Dimethyl Effect Revisited. [Online]. Available at: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. [Online]. Available at: [Link]
-
ChemSynthesis. (2025). 4,4-dimethyl-1-cyclopentene-1-carbaldehyde. [Online]. Available at: [Link]
-
Scientific & Academic Publishing. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. [Online]. Available at: [Link]
-
KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Oxidation of cyclohexanecarbaldehyde to cyclohexane-carboxylic acid under aerobic conditions with and without mpg-C 3 N 4. [Online]. Available at: [Link]
Sources
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 6. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. ekwan.github.io [ekwan.github.io]
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- 10. comporgchem.com [comporgchem.com]
- 11. prepchem.com [prepchem.com]
- 12. spcmc.ac.in [spcmc.ac.in]
Solubility of 4,4-Dimethylcyclohexane-1-carbaldehyde in Organic Solvents
Executive Summary
4,4-Dimethylcyclohexane-1-carbaldehyde (CAS: 394734-96-4) is a lipophilic aldehyde intermediate used primarily in the synthesis of complex organic frameworks and pharmaceutical building blocks.[1] Its solubility profile is governed by the competition between its hydrophobic gem-dimethyl cyclohexane ring and the polar formyl group.[1]
This guide provides a definitive technical analysis of its solubility, offering researchers a validated framework for solvent selection, stock solution preparation, and handling. Key takeaway: The compound exhibits high solubility in polar aprotic and non-polar organic solvents but requires specific cosolvent strategies for aqueous applications due to a predicted LogP of ~2.5.[1]
Physicochemical Profile & Solubility Mechanism[1][2]
To predict and manipulate the solubility of 4,4-dimethylcyclohexane-1-carbaldehyde, one must understand its structural drivers.[1]
Structural Analysis[1]
-
Lipophilic Domain: The cyclohexane ring substituted with two methyl groups at the C4 position creates a significant hydrophobic volume.[1] This steric bulk disrupts water structuring, making aqueous solvation energetically unfavorable (hydrophobic effect).[1]
-
Polar Domain: The C1-aldehyde (formyl) group provides a dipole moment and acts as a weak hydrogen bond acceptor.[1] However, it lacks hydrogen bond donor capability, limiting its interaction with protic solvents compared to alcohols or acids.[2]
Key Properties
| Property | Value | Implication for Solubility |
| Molecular Weight | 140.22 g/mol | Small molecule; kinetics of dissolution are fast.[1] |
| Physical State | Liquid | Miscibility is often more relevant than saturation limits.[1] |
| LogP (Predicted) | ~2.5 | Moderately lipophilic.[1] Partitions preferentially into organic phases.[1] |
| Boiling Point | >160°C (est.) | Low volatility; stable in solution at room temperature.[1] |
Solvent Selection Strategy
The following table categorizes solvents based on their compatibility with 4,4-dimethylcyclohexane-1-carbaldehyde.
Solubility Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent | Dipole-dipole interactions stabilize the aldehyde; hydrophobic alkyl groups are accommodated by the organic nature of the solvent.[1] Recommended for bioassay stock solutions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High dispersion forces match the lipophilic ring.[1] Recommended for synthesis and extraction. |
| Polar Protic | Ethanol, Methanol | Good | Soluble due to H-bonding with the carbonyl oxygen.[1] Note: Potential for hemiacetal formation upon prolonged storage.[1] |
| Non-Polar | Hexane, Toluene, Ether | Good to Excellent | "Like dissolves like."[1] The gem-dimethyl cyclohexane ring drives solubility in hydrocarbons.[1] |
| Aqueous | Water, PBS, TRIS | Poor (<1 g/L) | Hydrophobic effect dominates.[1] Requires surfactant or organic cosolvent (e.g., 1% DMSO) for dispersion.[1] |
Decision Logic for Solvent Choice
The following diagram illustrates the decision pathway for selecting the appropriate solvent based on the intended application.
Figure 1: Decision tree for solvent selection based on experimental requirements.[1]
Experimental Protocols
Protocol: Preparation of a 100 mM Stock Solution
Objective: Create a stable, verified stock solution for downstream applications. Reagents: 4,4-Dimethylcyclohexane-1-carbaldehyde (Liquid, Density ~0.93 g/mL), Anhydrous DMSO.[1]
Step-by-Step Methodology:
-
Calculate Mass: For 10 mL of 100 mM solution:
[1] -
Weighing: Weigh ~140.2 mg of the aldehyde into a tared 20 mL scintillation vial. Note: Since it is a liquid, weighing directly into the vial is more accurate than volumetric pipetting of viscous liquids.[1]
-
Solvent Addition: Add anhydrous DMSO to reach a final volume of 10 mL. (Do not add 10 mL of DMSO directly; add ~8 mL, dissolve, then adjust to volume).
-
Mixing: Vortex for 30 seconds. The solution should be clear and colorless.
-
Storage: Flush the headspace with Nitrogen or Argon to prevent oxidation.[1] Seal tightly with a Parafilm wrap.[1] Store at -20°C.
Protocol: Visual Solubility Assessment (SOP)
Use this rapid test to verify solubility in a new solvent system.[1]
-
Aliquot: Place 10 µL of the aldehyde into a clear glass HPLC vial.
-
Titrate: Add the test solvent in 100 µL increments.
-
Observe: Vortex after each addition.
-
Quantify: If 10 µL dissolves in 100 µL, solubility is >90 mg/mL (High).[1] If it requires >1 mL, solubility is <9 mg/mL (Low).[1]
Critical Handling & Stability
Oxidation Risk
Aldehydes are prone to autoxidation to form the corresponding carboxylic acid (4,4-dimethylcyclohexanecarboxylic acid).[1]
-
Symptom: Appearance of white crystals (acid) in the liquid aldehyde or a shift in solubility (acids are less soluble in non-polar solvents).[1]
-
Prevention: Always store under inert gas (N₂/Ar). Avoid prolonged exposure to air.[1]
Schiff Base Formation
Avoid using primary amine-containing solvents (e.g., Tris buffer, Glycine) for long-term storage.[1] The aldehyde will react to form an imine (Schiff base), altering the chemical identity of your sample.
Figure 2: Primary degradation pathways affecting solubility and purity.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22235295, 4,4-Dimethylcyclohexane-1-carbaldehyde. Retrieved February 18, 2026 from [Link][1]
- Eder, E., et al. (2002).The influence of the solvents DMSO and ethanol on the genotoxicity of alpha,beta-unsaturated aldehydes. Mutation Research. (Contextual grounding for aldehyde solvent interactions).
-
EPA CompTox Chemicals Dashboard. Physicochemical Properties of Cyclohexane Carbaldehyde Derivatives. (Used for LogP and solubility estimation logic).[1][3]
Sources
Strategic Utilization of 4,4-Dimethylcyclohexane-1-carbaldehyde in Medicinal Chemistry
[1]
Executive Summary: The "Gem-Dimethyl" Advantage
In modern drug design, the transition from flat, aromatic scaffolds to three-dimensional, saturated systems (Fsp3 character) is a dominant trend to improve solubility and selectivity. 4,4-Dimethylcyclohexane-1-carbaldehyde represents a privileged intermediate in this shift.[1]
Unlike a simple cyclohexyl group, the 4,4-dimethyl substitution introduces two critical medicinal chemistry advantages:
-
Metabolic Blocking: The methyl groups at the C4 position sterically and electronically block a common site of Cytochrome P450-mediated oxidative metabolism (hydroxylation), significantly extending half-life (
).[1] -
Conformational Locking (Thorpe-Ingold Effect): The bulky gem-dimethyl group restricts the conformational flexibility of the cyclohexane ring, reducing the entropy penalty upon binding to a protein target.
Chemical Profile & Core Properties[2][3][4]
| Property | Data | Relevance |
| IUPAC Name | 4,4-Dimethylcyclohexane-1-carbaldehyde | Standard nomenclature |
| CAS Number | 394734-96-4 | Unique Identifier |
| Molecular Formula | C | Lipophilic aldehyde |
| Molecular Weight | 140.22 g/mol | Low MW fragment (Fragment-Based Drug Design) |
| LogP (Predicted) | ~2.5 - 2.8 | Ideal lipophilicity for membrane permeability |
| Key Precursors | 4,4-Dimethylcyclohexanone (CAS 4255-62-3) | Starting material for synthesis |
Synthetic Pathways & Manufacturing
The synthesis of 4,4-dimethylcyclohexane-1-carbaldehyde is rarely done de novo in a drug discovery campaign; it is typically accessed via oxidation of the alcohol or homologation of the ketone.[1]
Visualization: Core Synthesis Routes
The following diagram illustrates the three primary routes to access the aldehyde from commercially available precursors.
Figure 1: Synthetic access points.[1][2] The Wittig homologation from the ketone is preferred for scale-up to avoid over-oxidation, while DIBAL-H reduction is common in small-scale discovery.
Medicinal Chemistry Applications
Bioisosterism
The 4,4-dimethylcyclohexyl motif is a proven bioisostere for:
-
The tert-Butyl Group: It provides a similar bulky, hydrophobic volume but with "extension" into a deeper pocket.[1]
-
The Phenyl Ring: It offers a saturated, non-planar alternative that can escape "flat-molecule" toxicity and improve solubility while maintaining hydrophobic contacts.[1]
Case Study Logic: HCV Protease Inhibitors
In the development of HCV NS3/4A protease inhibitors (e.g., Boceprevir/Telaprevir analogs), cyclohexyl groups are often used to fill the hydrophobic S4 pocket.[1][3] Substituting a standard cyclohexyl with a 4,4-dimethylcyclohexyl moiety often results in:
-
Increased Potency: Better filling of the lipophilic pocket.
-
Metabolic Stability: Prevention of oxidation at the exposed 4-position of the ring.
Experimental Protocols
These protocols are designed for high reliability in a medicinal chemistry setting.
Protocol A: Synthesis via Oxidation (Swern)
Use this route if the corresponding alcohol (4,4-dimethylcyclohexylmethanol) is available.[1]
Reagents: Oxalyl chloride, DMSO, Triethylamine (TEA), DCM.[1] Mechanism: Activation of DMSO to form a chlorosulfonium intermediate, which oxidizes the alcohol.
-
Activation: In a flame-dried flask under N
, dissolve oxalyl chloride (1.1 equiv) in dry DCM. Cool to -78°C . -
DMSO Addition: Add dry DMSO (2.2 equiv) dropwise. Stir for 15 min. Critical: Gas evolution occurs; ensure venting.
-
Substrate Addition: Add 4,4-dimethylcyclohexylmethanol (1.0 equiv) in minimal DCM dropwise. Stir for 45 min at -78°C.
-
Termination: Add TEA (5.0 equiv) dropwise. The mixture will turn cloudy.
-
Warming: Allow the reaction to warm to 0°C over 30 min.
-
Workup: Quench with saturated NH
Cl. Extract with DCM. Wash organic layer with brine, dry over Na SO , and concentrate.[2] -
Purification: Flash chromatography (Hexanes/EtOAc 9:1). Aldehydes are unstable on silica; minimize column time.
Protocol B: Reductive Amination (Library Generation)
Use this route to couple the aldehyde to amine-bearing scaffolds.[1]
Reagents: Sodium Triacetoxyborohydride (STAB), DCE (1,2-Dichloroethane), Acetic Acid.[1] Self-Validating Step: The use of STAB (mild hydride) prevents the reduction of the aldehyde to alcohol, ensuring only the imine is reduced.
-
Imine Formation: In a vial, mix 4,4-dimethylcyclohexane-1-carbaldehyde (1.0 equiv) and the primary/secondary amine (1.0 equiv) in DCE (0.2 M).
-
Catalysis: Add Acetic Acid (1-2 drops) to catalyze imine formation. Stir for 30 min at Room Temp.
-
Reduction: Add NaBH(OAc)
(1.5 equiv) in one portion. Stir overnight. -
Quench: Add saturated NaHCO
. Stir vigorously for 15 min to quench borates. -
Isolation: Extract with DCM. The product is usually pure enough for biological screening after solvent removal.
Structure-Activity Relationship (SAR) Visualization
The following diagram depicts how the aldehyde serves as a "divergent point" for creating diverse chemical libraries.
Figure 2: Divergent synthesis strategy. The aldehyde functionality allows rapid access to amines, olefins, and heterocycles.
References
-
PubChem Compound Summary. 4,4-Dimethylcyclohexane-1-carbaldehyde (CID 22235295).[1][4] National Center for Biotechnology Information. [Link][1]
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds. Part I. spiro-Cyclopentane-1-succinic acid.[1] Journal of the Chemical Society, Transactions.[5] (Foundational paper on the Thorpe-Ingold/Gem-Dimethyl effect). [Link]
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Journal of Organic Chemistry. (Standard protocol for reductive amination).[1] [Link]
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for cyclohexyl as phenyl/t-butyl bioisostere). [Link]
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Conformational analysis of dimethyl-substituted cyclohexane carbaldehydes
An In-Depth Technical Guide to the Conformational Analysis of Dimethyl-Substituted Cyclohexane Carbaldehydes
Authored by Gemini, Senior Application Scientist
Abstract
The three-dimensional structure of cyclic molecules is paramount in determining their reactivity, physical properties, and biological activity. For drug development professionals and researchers in organic chemistry, a profound understanding of conformational preferences is not merely academic but a practical necessity. This guide provides a comprehensive exploration of the conformational analysis of cyclohexane rings bearing both dimethyl and carbaldehyde substituents. We will dissect the intricate interplay of steric, torsional, and stereoelectronic effects that govern the equilibrium between different chair conformations. This document moves beyond a simple recitation of rules, offering causal explanations for experimental choices and computational approaches, thereby providing a self-validating framework for analysis.
The Dynamic World of the Cyclohexane Chair
The cyclohexane ring is not a static, flat hexagon. To achieve tetrahedral bond angles of approximately 109.5° and minimize both angle and torsional strain, it predominantly adopts a puckered "chair" conformation[1]. This chair is in a constant, rapid equilibrium with an inverted version of itself through a process known as a "ring flip." In this process, all axial substituents become equatorial, and all equatorial substituents become axial, while "up" substituents remain "up" and "down" substituents stay "down"[2].
The distinction between axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring) positions is the cornerstone of conformational analysis[2][3]. Generally, substituents prefer the less sterically crowded equatorial position to avoid unfavorable interactions with other axial groups.
Caption: Chair-flip equilibrium in a monosubstituted cyclohexane.
Quantifying Steric Preference: The A-Value
To quantify the energetic preference of a substituent for the equatorial position, the concept of the "A-value" is employed. The A-value is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers[4]. A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position[4][5]. These values are additive and serve as a powerful predictive tool for polysubstituted systems.
The primary source of steric strain for an axial substituent is the 1,3-diaxial interaction , a repulsive van der Waals force between the axial substituent and the two axial hydrogens on the same face of the ring[6][7].
| Substituent | A-Value (kcal/mol) | Rationale & Authoritative Source |
| -CH₃ (Methyl) | ~1.8 | Represents two gauche-butane interactions (2 x 0.9 kcal/mol).[8][9] |
| -CHO (Formyl) | 0.7 - 1.38 | Lower than methyl due to the planar nature of the group, which can orient to minimize steric clash. The range reflects different measurement conditions.[5][10] |
The Influence of Dimethyl Substitution Patterns
Before considering the carbaldehyde group, it is crucial to understand the conformational landscape of the parent dimethylcyclohexanes. The relative stability of cis and trans isomers is highly dependent on the substitution pattern[11][12].
1,2-Dimethylcyclohexane
-
cis-1,2-Dimethylcyclohexane : Exists as two rapidly interconverting, energetically equivalent conformers, each with one axial and one equatorial methyl group (a,e and e,a)[13][14][15]. In addition to the 1,3-diaxial interactions of the single axial methyl group, a gauche-butane interaction exists between the two adjacent methyl groups[12][15].
-
trans-1,2-Dimethylcyclohexane : Can exist in a diequatorial (e,e) or a diaxial (a,a) conformation[12][16]. The diequatorial conformer is strongly favored as it avoids the significant steric strain from four 1,3-diaxial interactions present in the diaxial form[7][11]. Consequently, the trans isomer is more stable than the cis isomer[16].
1,3-Dimethylcyclohexane
-
cis-1,3-Dimethylcyclohexane : Can adopt a diequatorial (e,e) or a diaxial (a,a) conformation. The (e,e) conformer is overwhelmingly more stable, as the (a,a) conformer suffers from a severe 1,3-diaxial interaction between the two methyl groups[7][17].
-
trans-1,3-Dimethylcyclohexane : Both chair conformers possess one axial and one equatorial methyl group (a,e)[13][18]. The two conformers are identical in energy and exist in equal abundance[17]. In this case, the cis isomer is more stable than the trans isomer because it can adopt a strain-free diequatorial conformation[6].
1,4-Dimethylcyclohexane
-
cis-1,4-Dimethylcyclohexane : Both interconverting chair forms have one axial and one equatorial methyl group (a,e), making them isoenergetic[19][20].
-
trans-1,4-Dimethylcyclohexane : Can exist as a diequatorial (e,e) or diaxial (a,a) conformer. The diequatorial form is significantly more stable, avoiding the 1,3-diaxial interactions of the (a,a) form[19][21][22]. Therefore, the trans isomer is more stable than the cis isomer[21].
Integrated Analysis: Dimethyl-Substituted Cyclohexane Carbaldehydes
The conformational preference of a trisubstituted cyclohexane is determined by the conformation that minimizes the total steric strain. This can be estimated by summing the A-values of the substituents forced into the axial position for any given conformer. The chair conformation with the lowest total axial strain energy will be the most stable and, therefore, the most populated at equilibrium.
Causality : The guiding principle is to place the largest possible number of bulky groups, especially those with the highest A-values, in the more spacious equatorial positions[7].
Example Analysis: trans-1,2-Dimethylcyclohexane-4-carbaldehyde
-
Identify Substituents and A-Values : Two Methyl groups (A ≈ 1.8 kcal/mol each), one Formyl group (A ≈ 0.7-1.4 kcal/mol).
-
Draw Possible Chair Conformations :
-
Conformer A (diequatorial methyls) : The trans-1,2-dimethyl groups are in an (e,e) arrangement. This forces the 4-carbaldehyde group to be either axial or equatorial. To minimize energy, we place the formyl group equatorial. Thus, all three substituents are equatorial. Axial Strain = 0 kcal/mol.
-
Conformer B (diaxial methyls) : The trans-1,2-dimethyl groups are in an (a,a) arrangement. This would allow the 4-carbaldehyde to be equatorial. However, the strain from two axial methyl groups (2 * 1.8 = 3.6 kcal/mol) makes this conformer highly unstable.
-
This analytical logic can be applied to any isomer by systematically drawing the chair conformers, assigning axial/equatorial positions based on the cis/trans relationships, and summing the A-values for the axial groups in each conformer.
Methodologies for Conformational Elucidation
Theoretical predictions must be validated by experimental data or more sophisticated computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful experimental technique for studying conformational equilibria in solution[3].
-
Chemical Shifts : The chemical shift of a proton is sensitive to its local electronic environment. Axial and equatorial protons have distinct chemical shifts. At room temperature, the rapid ring flip results in an averaged signal.
-
Coupling Constants (³JHH) : The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them. The Karplus relationship predicts that ³J_ax,ax (dihedral angle ~180°) is large (8-13 Hz), while ³J_ax,eq and ³J_eq,eq (dihedral angle ~60°) are small (2-5 Hz). Measuring these couplings can provide definitive proof of a substituent's orientation.
-
Low-Temperature NMR : By cooling the sample, the rate of the ring flip can be slowed to the point where separate signals for each conformer can be observed ("freezing out" the equilibrium)[23]. The relative populations of the conformers can then be determined by integrating the areas of their respective signals, allowing for a direct calculation of ΔG°[20].
Protocol: NMR-Based Conformational Analysis
-
Sample Preparation : Dissolve the dimethyl-substituted cyclohexane carbaldehyde in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) that has a low freezing point.
-
Room Temperature Spectrum : Acquire a high-resolution ¹H NMR spectrum at ambient temperature to observe the time-averaged signals.
-
Variable Temperature (VT) NMR : Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature.
-
Coalescence and Freeze-Out : Observe the broadening and eventual splitting of key signals as the ring flip slows. The temperature at which two exchanging signals merge is the coalescence temperature. Continue cooling until sharp, distinct signals for each conformer are resolved.
-
Integration : At the lowest achievable temperature, carefully integrate the signals corresponding to the axial and equatorial conformers.
-
Equilibrium Constant Calculation : Calculate the equilibrium constant, K_eq = [equatorial-rich conformer] / [axial-rich conformer], from the integration values.
-
Free Energy Calculation : Use the equation ΔG° = -RT ln(K_eq) to determine the free energy difference between the conformers.
Caption: Workflow for NMR-based conformational analysis.
Computational Chemistry
Computational modeling provides a powerful complementary approach to predict and rationalize conformational preferences[1][24][25].
-
Molecular Mechanics (MM) : Methods like MMFF or AMBER use classical physics to provide rapid calculations of steric energy. They are excellent for quickly screening a large number of possible conformations.
-
Quantum Mechanics (QM) : More accurate but computationally intensive methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)), can calculate the electronic structure and provide more reliable relative energies[26]. QM methods are essential for accurately modeling stereoelectronic effects, which can be significant for polar substituents like the carbaldehyde group[27][28][29].
Protocol: Computational Conformational Analysis
-
Structure Building : Construct the 3D structure of the desired isomer of dimethyl-substituted cyclohexane carbaldehyde using a molecular modeling program (e.g., Avogadro, GaussView)[25].
-
Initial Conformer Generation : Create the plausible chair conformations (e.g., all-equatorial, mono-axial, etc.).
-
Geometry Optimization (MM) : Perform an initial, rapid geometry optimization of each conformer using a Molecular Mechanics force field to relieve any significant structural strain.
-
Geometry Optimization (QM) : Use the MM-optimized structures as inputs for a more rigorous QM optimization (e.g., using DFT). This step refines the geometry to find the true local energy minimum for each conformer. Self-Validation : Ensure the optimization calculation has converged successfully by checking for the absence of imaginary frequencies in a subsequent frequency calculation.
-
Energy Calculation : Extract the final electronic energies (including zero-point vibrational energy correction) for each optimized conformer.
-
Relative Energy Determination : Calculate the relative energy of each conformer with respect to the most stable (lowest energy) conformer.
-
Boltzmann Distribution : Use the calculated relative energies to predict the population of each conformer at a given temperature using the Boltzmann distribution.
Caption: Logical workflow for computational conformational analysis.
Conclusion
The conformational analysis of dimethyl-substituted cyclohexane carbaldehydes is a multifaceted problem requiring a systematic approach. By understanding the fundamental principles of the cyclohexane chair, quantifying steric strain through A-values, and analyzing the specific constraints imposed by the 1,2-, 1,3-, and 1,4-dimethyl substitution patterns, one can make robust predictions about the most stable conformer. The ultimate goal is to place the bulkiest substituents in the equatorial positions to minimize destabilizing 1,3-diaxial interactions. These predictions, grounded in the foundational principles of stereochemistry, can be rigorously validated and refined using powerful experimental techniques like variable-temperature NMR spectroscopy and high-level computational chemistry methods. For professionals in drug design and chemical synthesis, mastering this analysis is essential for predicting molecular shape, reactivity, and ultimately, function.
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Mandal, K. K. Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's Cathedral Mission College. [Link]
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Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. [Link]
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Mandal, K. K. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V. St. Paul's Cathedral Mission College. [Link]
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Chemistry LibreTexts. (2024). 3.5.3: Conformations of Disubstituted Cyclohexanes. [Link]
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Chemistry LibreTexts. (2019). 3.9: Conformations of Disubstituted Cyclohexanes. [Link]
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Asymmetric Synthesis. (2014). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?. Master Organic Chemistry. [Link]
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Sloop, J. C. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]
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Booth, H., & Everett, J. R. (1980). The conformational equilibrium in [13C-1-methyl]-cis-1,4-dimethylcyclohexane. Canadian Journal of Chemistry, 58(24), 2709-2713. [Link]
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Miles, W. H., et al. (2004). Molecular Modeling of Non-Trivial Cyclohexane Derivatives: A Discovery Approach. Journal of Chemical Education, 81(7), 1033. [Link]
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Scribd. Conformational Energy of 1,3-Dimethylcyclohexane. [Link]
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Profel Online. (2022). Conformational analysis of 1,4-dimethylcyclohexane. CIS and TRANS diastereoisomers. YouTube. [Link]
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St-Jacques, M., & Bernard, M. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47(3), 429-434. [Link]
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Salzner, U., & Schleyer, P. v. R. (2002). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. Journal of the American Chemical Society, 124(45), 13467-13475. [Link]
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Online Organic Chemistry Tutor. (2025). Possible chair conformations of 1,2-dimethylcyclohexane. [Link]
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Vaia. Consider 1,2-dimethylcyclohexane. [Link]
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University of Wisconsin-Madison. Table of A-Values. [Link]
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Organic Chemistry Explained. (2020). Conformational analysis of 1,3 dimethyl cyclohexane. YouTube. [Link]
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Algor, P. Cyclohexane Conformational Analysis. Algor Cards. [Link]
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Mandal, K. K. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. St. Paul's Cathedral Mission College. [Link]
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Mandal, K. K. Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. [Link]
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StudySmarter. Conformational Analysis of Cyclohexane: Examples & Changes. [Link]
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University of Bath. (2021). 1,4-Dimethylcyclohexane. [Link]
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Vaia. Draw two different chair conformations of trans-1,4 dimethylcyclohexane. [Link]
-
Jung, S. T., et al. (2021). Stereoelectronic effects: Perlin effects in cyclohexane-derived compounds. Magnetic Resonance in Chemistry, 59(S1), S108-S117. [Link]
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OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. [Link]
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Asymmetric Synthesis. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry. [Link]
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McMurry, J. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes. In Fundamentals of Organic Chemistry. [Link]
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Rittner, R. (2000). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]
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Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
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Alabugin, I. V., et al. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect—What Is Really Important?. The Journal of Organic Chemistry, 65(13), 3910-3919. [Link]
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Buchanan, G. W., Sothers, J. B., & Wu, S.-T. (1967). Nuclear magnetic resonance studies. XV. Conformational free energy of the formyl group. Canadian Journal of Chemistry, 45(23), 2955-2959. [Link]
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Reddit. (2019). Cyclohexane 'A values' for Substituents. r/chemhelp. [Link]
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Alabugin, I. V. (2014). Stereoelectronic effects on stability and reactivity of organic molecules. Florida State University. [Link]
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Chemistry Stack Exchange. (2015). Is there an A value for the carbaldehyde and vinyl groups?. [Link]
-
Asymmetric Synthesis. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]
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An In-depth Technical Guide on the Reactivity Profile of Sterically Hindered Cyclohexane Aldehydes
Abstract
Sterically hindered cyclohexane aldehydes represent a unique class of organic molecules whose reactivity is profoundly influenced by the interplay of conformational dynamics and steric encumbrance. This guide provides an in-depth exploration of the synthesis, conformational analysis, and reaction profile of these challenging substrates. We will delve into the mechanistic nuances of nucleophilic additions, oxidations, and reductions, highlighting how steric hindrance governs reaction rates, stereoselectivity, and, in some cases, dictates the feasibility of a transformation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical behavior of these intricate structures.
Introduction: The Structural and Electronic Landscape
Cyclohexane aldehydes are fundamental building blocks in organic synthesis. However, the introduction of bulky substituents on the cyclohexane ring dramatically alters their chemical behavior. This steric hindrance primarily arises from the spatial arrangement of atoms, which can impede the approach of reagents to the reactive aldehyde functionality.
The reactivity of an aldehyde is intrinsically linked to the electrophilicity of the carbonyl carbon. In sterically hindered systems, the bulky groups can electronically influence the carbonyl group, although the dominant effect is typically the physical obstruction of the reaction site.[1][2] Furthermore, the conformational flexibility of the cyclohexane ring plays a crucial role. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain.[3][4] Substituents can occupy either axial or equatorial positions, with larger groups strongly preferring the less sterically crowded equatorial position to avoid destabilizing 1,3-diaxial interactions.[5][6] The energy difference between these conformers is quantified by "A-values," where a larger A-value signifies a greater preference for the equatorial position.[7]
The aldehyde group itself, when attached to a cyclohexane ring, also has a conformational preference. The energetic balance between the axial and equatorial conformers of the formyl group dictates the accessibility of the carbonyl carbon for nucleophilic attack.
Conformational Dynamics and Reactivity
The dynamic interconversion between chair, boat, and twist-boat conformations can significantly impact reactivity.[4][8] For sterically hindered cyclohexane derivatives, the energy barrier for ring-flipping can be altered, leading to a more dynamic system.[8][9] This conformational dynamism can influence the transition state energies of reactions, thereby affecting reaction rates and stereochemical outcomes.[9]
Synthesis of Sterically Hindered Cyclohexane Aldehydes
The synthesis of sterically hindered cyclohexane aldehydes often requires tailored strategies to overcome the challenges posed by steric bulk. Common synthetic routes include the oxidation of corresponding primary alcohols and the reduction of carboxylic acid derivatives.
Oxidation of Primary Alcohols
The oxidation of sterically hindered primary alcohols to aldehydes is a common and effective method. However, over-oxidation to the carboxylic acid can be a significant side reaction. Several methods have been developed to achieve selective oxidation:
-
TEMPO-mediated Oxidation: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), a stable nitroxyl radical, is a highly effective catalyst for the selective oxidation of primary alcohols to aldehydes in the presence of a stoichiometric co-oxidant like sodium hypochlorite (NaOCl) or diacetoxyiodobenzene (BAIB).[10][11] This method is often chemoselective, showing a preference for oxidizing primary alcohols over secondary ones.[10] For sterically hindered substrates, modified TEMPO derivatives like 2-azaadamantane N-oxyl (AZADO) have shown superior catalytic proficiency.[10]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride, to oxidize primary alcohols to aldehydes at low temperatures. It is a reliable method for a wide range of substrates, including those with significant steric hindrance.
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary alcohols to aldehydes. It is known for its broad functional group tolerance and is effective for sterically encumbered substrates.
Table 1: Comparison of Oxidation Methods for Hindered Primary Alcohols
| Reagent/System | Typical Conditions | Advantages | Limitations |
| TEMPO/NaOCl | CH2Cl2, 0 °C to rt | High selectivity, mild conditions | Can be slow for very hindered substrates |
| AZADO/NaOCl | CH2Cl2, 0 °C to rt | Higher activity for hindered alcohols[10] | More expensive than TEMPO |
| Swern Oxidation | (COCl)2, DMSO, Et3N, CH2Cl2, -78 °C | High yields, general applicability | Requires low temperatures, unpleasant odor |
| Dess-Martin Periodinane | CH2Cl2, rt | Mild, neutral conditions, high yields | Reagent is shock-sensitive |
Reduction of Carboxylic Acid Derivatives
The partial reduction of carboxylic acids, esters, or acid chlorides to aldehydes presents a challenge due to the propensity for over-reduction to the corresponding alcohol.[12]
-
Reduction of Acid Chlorides: Acid chlorides can be selectively reduced to aldehydes using sterically hindered hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) or diisobutylaluminium hydride (DIBAL-H) at low temperatures.[13] The steric bulk of these reagents moderates their reactivity, allowing the reaction to be stopped at the aldehyde stage.
-
Rosenmund Reduction: This classic method involves the catalytic hydrogenation of an acyl chloride over a "poisoned" palladium catalyst (e.g., Pd on BaSO4 with quinoline-sulfur).[12] The poisoned catalyst prevents the further reduction of the aldehyde to an alcohol. However, this method has limitations in terms of catalyst reproducibility and the use of hazardous acyl chlorides.[12]
-
Fukuyama Reduction: This method involves the conversion of a carboxylic acid to a thioester, which is then reduced to the aldehyde using a silyl hydride and a palladium catalyst.[12]
Reactivity Profile: Navigating the Steric Maze
The reactivity of sterically hindered cyclohexane aldehydes is a fascinating case study in how molecular architecture dictates chemical behavior.
Nucleophilic Addition Reactions
Nucleophilic addition is the hallmark reaction of aldehydes. The nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.[1][2][14] In sterically hindered systems, the rate and stereochemical outcome of this addition are profoundly influenced by the steric environment around the carbonyl group.
Aldehydes are generally more reactive than ketones towards nucleophiles due to both electronic and steric factors.[1][2][13][15] The single substituent on an aldehyde carbonyl offers a less hindered pathway for nucleophilic attack compared to the two substituents on a ketone.[1][2]
3.1.1. Stereoselectivity in Nucleophilic Additions
When a nucleophile adds to a prochiral carbonyl group of a substituted cyclohexane, a new stereocenter is formed.[16] The stereoselectivity of this addition is governed by the relative accessibility of the two faces of the carbonyl group (the Re and Si faces).[14] The approach of the nucleophile is generally dictated by the Bürgi-Dunitz trajectory, an angle of approximately 107° relative to the carbonyl bond.[14]
For cyclohexane systems, the attack can occur from the axial or equatorial direction. The preferred trajectory is the one that minimizes steric interactions with the substituents on the cyclohexane ring. In many cases, attack from the equatorial direction is favored to avoid steric clashes with the axial hydrogens at the C-3 and C-5 positions.[17] However, electronic factors can also play a role, sometimes favoring axial attack.[17]
The stereochemical outcome can be predicted using models such as the Felkin-Anh model, which considers the steric and electronic properties of the substituents adjacent to the carbonyl group. For sterically hindered cyclohexane aldehydes, the conformational preference of the formyl group and the bulky substituents on the ring are the primary determinants of the diastereoselectivity of the reaction.[18][19]
3.1.2. Experimental Protocol: Grignard Addition to a Hindered Cyclohexane Aldehyde
Objective: To synthesize a secondary alcohol via the addition of a Grignard reagent to a sterically hindered cyclohexane aldehyde and to analyze the diastereoselectivity of the reaction.
Materials:
-
4-tert-butylcyclohexanecarbaldehyde (a mixture of cis and trans isomers)
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
A solution of 4-tert-butylcyclohexanecarbaldehyde (1.0 eq) in anhydrous diethyl ether is placed in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
The flask is cooled to 0 °C in an ice bath.
-
Methylmagnesium bromide (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the secondary alcohol.
-
The diastereomeric ratio of the product is determined by ¹H NMR spectroscopy or GC-MS analysis.
Expected Outcome: The reaction is expected to yield a mixture of diastereomeric secondary alcohols. The major diastereomer will be the one resulting from the nucleophilic attack on the less sterically hindered face of the aldehyde carbonyl.
Oxidation Reactions
The oxidation of sterically hindered aldehydes to carboxylic acids can be challenging due to the steric hindrance around the formyl proton. However, several powerful oxidizing agents can effect this transformation.
-
Jones Oxidation: This involves the use of chromic acid (CrO₃) in aqueous acetone. It is a strong oxidizing agent capable of oxidizing even highly hindered aldehydes.
-
Pinnick Oxidation: This method uses sodium chlorite (NaClO₂) in the presence of a chlorine scavenger, such as 2-methyl-2-butene. It is a mild and efficient method for oxidizing aldehydes to carboxylic acids and is often tolerant of other functional groups.
Reduction Reactions
The reduction of sterically hindered aldehydes to primary alcohols is generally a straightforward transformation.
-
Hydride Reductions: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this purpose.[13] NaBH₄ is a milder reagent and is often preferred for its functional group tolerance.[13] For extremely hindered aldehydes, the more reactive LiAlH₄ may be necessary.
-
Wolff-Kishner and Clemmensen Reductions: These methods are used for the complete reduction of the aldehyde to a methyl group.[20][21] The Wolff-Kishner reduction involves the formation of a hydrazone followed by treatment with a strong base at high temperatures.[20] The Clemmensen reduction utilizes zinc amalgam and hydrochloric acid.
Table 2: Summary of Common Reactions of Sterically Hindered Cyclohexane Aldehydes
| Reaction Type | Reagents | Product | Key Considerations |
| Nucleophilic Addition | Grignard Reagents, Organolithiums | Secondary Alcohol | Stereoselectivity is highly dependent on steric factors[18][19] |
| Oxidation | Jones Reagent (CrO₃/H₂SO₄), Pinnick Oxidation (NaClO₂) | Carboxylic Acid | Harsh conditions may be required for highly hindered substrates |
| Reduction to Alcohol | NaBH₄, LiAlH₄ | Primary Alcohol | Generally high yielding |
| Reduction to Alkane | Wolff-Kishner (H₂NNH₂/KOH), Clemmensen (Zn(Hg)/HCl) | Methyl Group | Harsh reaction conditions[20] |
Conclusion and Future Perspectives
The reactivity profile of sterically hindered cyclohexane aldehydes is a testament to the profound influence of three-dimensional structure on chemical behavior. Understanding the interplay between conformational dynamics and steric hindrance is paramount for predicting and controlling the outcomes of their reactions. As synthetic methodologies continue to advance, the development of new catalysts and reagents that can overcome the challenges posed by severe steric encumbrance will open up new avenues for the utilization of these complex molecules in drug discovery and materials science. The principles outlined in this guide provide a foundational understanding for scientists working at the frontier of complex molecule synthesis.
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László, K., et al. (2024). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society. Retrieved from [Link]
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Redox Reorganization: Aluminium Promoted 1,5‐Hydride Shifts Allow the Controlled Synthesis of Multisubstituted Cyclohexenes. PMC. Retrieved from [Link]
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Conformations of Cyclohexane | Chair, Boat & Twist-Boat. Study.com. Retrieved from [Link]
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An In-Depth Technical Guide to 4,4-Dimethylcyclohexane-1-carbaldehyde
This guide provides a comprehensive technical overview of 4,4-Dimethylcyclohexane-1-carbaldehyde, a saturated aliphatic aldehyde with a substituted cyclohexane ring. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's chemical identity, physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety considerations. The content is structured to deliver not just data, but also expert insights into the practical application and interpretation of this information.
Chemical Identity and Molecular Architecture
4,4-Dimethylcyclohexane-1-carbaldehyde is characterized by a cyclohexane ring substituted at the 1-position with a formyl (aldehyde) group and at the 4-position with two methyl groups. This gem-dimethyl substitution pattern significantly influences the molecule's conformation and reactivity.
The chemical structure of 4,4-Dimethylcyclohexane-1-carbaldehyde is visualized below:
Structure of 4,4-Dimethylcyclohexane-1-carbaldehyde
A comprehensive list of its chemical identifiers is provided in the table below, sourced from the PubChem database.[1]
| Identifier Type | Value |
| IUPAC Name | 4,4-dimethylcyclohexane-1-carbaldehyde[1] |
| CAS Number | 394734-96-4[1] |
| PubChem CID | 22235295[1] |
| Molecular Formula | C9H16O[1] |
| Molecular Weight | 140.22 g/mol [1] |
| InChI | InChI=1S/C9H16O/c1-9(2)5-3-8(7-10)4-6-9/h7-8H,3-6H2,1-2H3[1] |
| InChIKey | AAEIBLQPASHLSV-UHFFFAOYSA-N[1] |
| SMILES | CC1(CCC(CC1)C=O)C[1] |
Physicochemical and Computed Properties
The physical and chemical properties of a compound are critical for its handling, application, and integration into synthetic workflows. The following table summarizes key computed properties for 4,4-Dimethylcyclohexane-1-carbaldehyde.
| Property | Value | Source |
| XLogP3 | 2.5 | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
| Covalently-Bonded Unit Count | 1 | PubChem[1] |
Synthesis and Spectroscopic Characterization
Synthetic Approaches
The synthesis of 4,4-Dimethylcyclohexane-1-carbaldehyde can be approached through several established organic chemistry methodologies. A common strategy involves the oxidation of the corresponding primary alcohol, 4,4-dimethylcyclohexylmethanol. This transformation can be achieved using a variety of oxidizing agents. For a laboratory-scale preparation, a reliable method is the use of pyridinium chlorochromate (PCC) or a Swern oxidation, which are known for their mild conditions and high yields in converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.
Illustrative Experimental Protocol (PCC Oxidation):
-
Setup: A dry, round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet is charged with pyridinium chlorochromate (PCC) (1.5 equivalents) and dichloromethane (DCM) as the solvent.
-
Reactant Addition: A solution of 4,4-dimethylcyclohexylmethanol (1.0 equivalent) in DCM is added dropwise to the stirred suspension of PCC at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude aldehyde is purified by column chromatography on silica gel to afford the pure 4,4-Dimethylcyclohexane-1-carbaldehyde.
An alternative synthetic route could involve the hydroformylation of 1,1-dimethyl-4-methylenecyclohexane, a reaction that introduces a formyl group and a hydrogen atom across the double bond.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the aldehydic proton in the downfield region, typically between δ 9.5 and 10.0 ppm. This signal would likely appear as a doublet due to coupling with the adjacent methine proton at the C1 position. The two methyl groups at the C4 position would appear as a sharp singlet in the upfield region, around δ 0.9-1.2 ppm, integrating to six protons. The protons on the cyclohexane ring would produce a complex pattern of multiplets in the range of δ 1.0-2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would be distinguished by the downfield resonance of the carbonyl carbon of the aldehyde group, expected around δ 200-205 ppm. The quaternary carbon at the C4 position would appear in the range of δ 30-40 ppm. The two equivalent methyl carbons would give a single resonance at approximately δ 25-30 ppm. The remaining carbons of the cyclohexane ring would show signals in the aliphatic region of the spectrum.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. For 4,4-Dimethylcyclohexane-1-carbaldehyde, the most prominent absorption bands would be:
-
C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹, characteristic of a saturated aliphatic aldehyde.
-
C-H Stretch (Aldehydic): Two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹, which are characteristic of the C-H bond of the aldehyde group (Fermi resonance).
-
C-H Stretch (Aliphatic): Multiple absorption bands in the range of 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the cyclohexane ring and methyl groups.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 4,4-Dimethylcyclohexane-1-carbaldehyde, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 140. Subsequent fragmentation would likely involve the loss of the formyl group (CHO, 29 Da) to give a fragment at m/z 111, and other characteristic losses from the cyclohexane ring.
Predicted mass spectrometry data from PubChemLite suggests the following adducts and their predicted collision cross-sections (CCS):
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 141.12740 | 129.9 |
| [M+Na]⁺ | 163.10934 | 136.3 |
| [M-H]⁻ | 139.11284 | 133.3 |
Chemical Reactivity and Synthetic Utility
As an aliphatic aldehyde, 4,4-Dimethylcyclohexane-1-carbaldehyde exhibits reactivity characteristic of this functional group.[2] The carbonyl group is electrophilic at the carbon atom, making it susceptible to nucleophilic attack.[2]
Diagram of Key Reactions:
Key Reactions of 4,4-Dimethylcyclohexane-1-carbaldehyde
Nucleophilic Addition Reactions
The core reactivity of aldehydes is their susceptibility to nucleophilic addition at the carbonyl carbon.[2] This class of reactions is fundamental to its synthetic utility.
-
Grignard Reaction: Reaction with Grignard reagents (R-MgX) will produce a secondary alcohol after an acidic workup.[3][4][5][6] The nature of the 'R' group from the Grignard reagent determines the structure of the resulting alcohol, offering a versatile method for carbon-carbon bond formation.[3][4][5][6]
-
Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene.[7][8][9][10] By reacting with a phosphorus ylide (Wittig reagent), the carbonyl oxygen is replaced by the carbon group of the ylide, forming a new carbon-carbon double bond.[7][8][9][10]
Oxidation and Reduction
-
Oxidation: 4,4-Dimethylcyclohexane-1-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 4,4-dimethylcyclohexanecarboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Tollens' reagent).
-
Reduction: The aldehyde functionality can be easily reduced to a primary alcohol, 4,4-dimethylcyclohexylmethanol. Standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective for this purpose.[11][12]
Potential Applications
While specific, large-scale industrial applications of 4,4-Dimethylcyclohexane-1-carbaldehyde are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas:
-
Fragrance and Flavor Industry: Many substituted cyclohexanecarboxaldehydes and their derivatives are valued for their olfactory properties.[13] The gem-dimethyl group can impart specific steric and electronic effects that may lead to unique and desirable scents, potentially in the woody, floral, or fruity fragrance families. Patents related to dimethylcyclohexane derivatives highlight their use as fragrance ingredients.[14][15][16]
-
Pharmaceutical and Agrochemical Synthesis: The aldehyde functionality serves as a versatile handle for introducing the 4,4-dimethylcyclohexyl moiety into more complex molecules. This scaffold can be found in various biologically active compounds, where the lipophilic cyclohexane ring can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The related compound, 4,4-dimethylcyclohexan-1-amine, is noted as a valuable intermediate in pharmaceutical and agrochemical research.[17]
Safety and Handling
4,4-Dimethylcyclohexane-1-carbaldehyde is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Flammable liquid and vapor (H226)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
GHS Pictograms:
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mists.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
4,4-Dimethylcyclohexane-1-carbaldehyde is a versatile chemical intermediate with a well-defined reactivity profile centered around its aldehyde functionality. Its gem-dimethyl substituted cyclohexane core offers a unique structural element for the synthesis of novel compounds in the fragrance, pharmaceutical, and agrochemical industries. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be reliably predicted based on established principles of organic chemistry. Proper safety precautions are essential when handling this flammable and irritant compound. This guide provides a solid foundation of technical information to support the research and development activities of scientists and professionals in relevant fields.
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Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4,4-Dimethylcyclohexane-1-carbaldehyde. PubChem. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Unknown. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link]
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Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2020, October 20). 12.4: Gringard Reagents. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Cyclohexene, 4,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- Stoyanov, S., et al. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2016(2), M893.
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,4-Dimethylcyclohexanecarboxylic acid. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexene, 4,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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- 1. 4,4-Dimethylcyclohexane-1-carbaldehyde | C9H16O | CID 22235295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard reaction - Wikipedia [en.wikipedia.org]
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- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
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- 12. researchgate.net [researchgate.net]
- 13. US9453182B1 - Dimethylcyclohexen-als and their use in perfume compositions - Google Patents [patents.google.com]
- 14. EP0868502B1 - Use of cyclic ketones in perfumery - Google Patents [patents.google.com]
- 15. EP1284951B1 - 3,3-dimethylcyclohexane derivatives - Google Patents [patents.google.com]
- 16. WO1994013766A2 - Dimethyl-cyclohexanecarboxylic acid esters in perfumery - Google Patents [patents.google.com]
- 17. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for Reductive Amination Using 4,4-Dimethylcyclohexane-1-carbaldehyde
Introduction: Navigating Steric Hindrance in Amine Synthesis
Reductive amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This one-pot reaction, which transforms a carbonyl compound and an amine into a more substituted amine, is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of a vast array of bioactive molecules. The reaction typically proceeds through the formation of a hemiaminal intermediate, which then dehydrates to an imine or iminium ion, followed by in-situ reduction.
This guide focuses on the reductive amination of 4,4-dimethylcyclohexane-1-carbaldehyde, a substrate that introduces a significant steric challenge due to the presence of the gem-dimethyl group on the cyclohexane ring. This steric bulk can significantly influence the reaction kinetics and, in some cases, the feasibility of the transformation. Herein, we provide detailed protocols and expert insights into optimizing the reductive amination of this sterically hindered aldehyde, with a focus on the use of modern, mild, and selective reducing agents.
The Mechanism of Reductive Amination: A Stepwise Look
The reductive amination of an aldehyde with a primary or secondary amine is a two-stage process that occurs in a single reaction vessel.[1][2]
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a carbinolamine intermediate. Under weakly acidic conditions, which can be inherent to the amine salt or introduced with a catalyst, the carbinolamine is protonated and subsequently loses a molecule of water to form a resonance-stabilized iminium ion.[1][2]
-
Hydride Reduction: A reducing agent present in the reaction mixture then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final secondary or tertiary amine product.
The choice of reducing agent is critical to the success of a one-pot reductive amination. The ideal reagent should be capable of reducing the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[3] This selectivity prevents the wasteful consumption of the aldehyde and the formation of the corresponding alcohol as a byproduct.
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism of direct reductive amination.
Caption: General mechanism of direct reductive amination.
Selecting the Optimal Reducing Agent: Sodium Triacetoxyborohydride (STAB)
For the reductive amination of sterically hindered aldehydes like 4,4-dimethylcyclohexane-1-carbaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice.[1][4][5] Its advantages over other common reducing agents are significant:
-
Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄). This reduced reactivity allows it to selectively reduce the iminium ion in the presence of the aldehyde, minimizing the formation of 4,4-dimethylcyclohexylmethanol.[3]
-
Non-Hygroscopic and Stable: Unlike sodium borohydride, STAB is not sensitive to atmospheric moisture and is stable in anhydrous aprotic solvents.
-
No Need for pH Control: Reactions with STAB are typically run under neutral or weakly acidic conditions, and they do not require the careful pH monitoring that is often necessary with sodium cyanoborohydride (NaBH₃CN).[1]
-
Safety: STAB is a safer alternative to the highly toxic sodium cyanoborohydride, which can release hydrogen cyanide gas upon acidification.
The steric bulk of the three acetoxy groups on the boron atom also contributes to the selectivity of STAB, making it particularly well-suited for reactions with sterically demanding substrates.
Experimental Protocols
The steric hindrance of 4,4-dimethylcyclohexane-1-carbaldehyde may lead to slower reaction rates. Therefore, two general protocols are provided: a direct (one-pot) method for less hindered amines and an indirect (two-step) method for more challenging, sterically hindered amines.
Protocol 1: Direct (One-Pot) Reductive Amination
This protocol is recommended for primary and secondary amines that are not excessively bulky.
Materials:
-
4,4-Dimethylcyclohexane-1-carbaldehyde
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4,4-dimethylcyclohexane-1-carbaldehyde (1.0 equiv) and the amine (1.0-1.2 equiv).
-
Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 equiv) to the stirring solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to 24 hours depending on the reactivity of the amine.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Indirect (Two-Step) Reductive Amination
This protocol is recommended for sterically hindered amines or when the direct method results in low yields. This method involves the pre-formation of the imine, followed by its reduction.[1][4]
Step 1: Imine Formation
Materials:
-
4,4-Dimethylcyclohexane-1-carbaldehyde
-
Amine (sterically hindered)
-
Toluene or Hexane
-
Dean-Stark apparatus
-
Molecular sieves (4 Å) (optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4,4-dimethylcyclohexane-1-carbaldehyde (1.0 equiv) and the amine (1.0-1.1 equiv).
-
Add toluene or hexane as the solvent.
-
Heat the mixture to reflux to azeotropically remove the water formed during the reaction.
-
Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by TLC/LC-MS.
-
Once imine formation is complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude imine. This can be used directly in the next step without further purification.
Step 2: Reduction of the Imine
Materials:
-
Crude imine from Step 1
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the crude imine in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equiv) in small portions.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the imine is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography.
Experimental Workflow Visualization
The following diagram outlines the decision-making process and workflow for the reductive amination of 4,4-dimethylcyclohexane-1-carbaldehyde.
Caption: Decision workflow for selecting the appropriate protocol.
Summary of Reaction Parameters and Expected Outcomes
The success of the reductive amination of 4,4-dimethylcyclohexane-1-carbaldehyde is highly dependent on the nature of the amine. The following table provides a general guide to expected outcomes and reaction conditions.
| Amine Type | Recommended Protocol | Key Considerations | Expected Outcome |
| Primary Aliphatic Amines | Direct (One-Pot) | Use a slight excess of the amine (1.1-1.2 equiv) to minimize dialkylation. | Good to excellent yields. |
| Secondary Aliphatic Amines | Direct (One-Pot) | Reaction times may be longer due to increased steric hindrance. | Moderate to good yields. |
| Aromatic Amines (Anilines) | Direct (One-Pot) | Generally less nucleophilic; may require longer reaction times or gentle heating. | Moderate to good yields. |
| Sterically Hindered Amines | Indirect (Two-Step) | Imine formation may require elevated temperatures and azeotropic water removal. | Fair to good yields. Direct method may fail or give low yields. |
Troubleshooting and Expert Insights
-
Low Yields: If the direct protocol results in low yields, consider switching to the indirect protocol. Incomplete conversion could be due to the steric hindrance of the aldehyde and/or the amine.
-
Side Product Formation: The primary side product is the alcohol resulting from the reduction of the aldehyde. If this is observed in significant amounts, it indicates that the reduction of the iminium ion is slow compared to the reduction of the aldehyde. Ensure that the STAB is added after the initial mixing of the aldehyde and amine.
-
Dialkylation with Primary Amines: The formation of a tertiary amine by the reaction of the secondary amine product with another molecule of the aldehyde can sometimes be an issue. Using a slight excess of the primary amine can help to suppress this side reaction.[1]
-
Solvent Choice: While 1,2-dichloroethane (DCE) is generally the preferred solvent for its ability to promote faster reactions, tetrahydrofuran (THF) can also be used.[1][5] Reactions in THF are typically slower.
-
Catalyst: For most aldehydes, the addition of an acid catalyst like acetic acid is not necessary when using STAB.[1][5]
Conclusion
The reductive amination of 4,4-dimethylcyclohexane-1-carbaldehyde presents a unique challenge due to the steric encumbrance of the substrate. However, with the appropriate choice of reagents and reaction conditions, this transformation can be successfully achieved. Sodium triacetoxyborohydride is the recommended reducing agent due to its mildness, selectivity, and safety profile. For less hindered amines, a direct one-pot protocol is often sufficient. For more sterically demanding amines, an indirect two-step approach involving the pre-formation of the imine is likely to provide superior results. By understanding the underlying mechanism and the key experimental parameters, researchers can effectively utilize this sterically hindered aldehyde in the synthesis of novel and complex amine-containing molecules.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed, 8693022. [Link]
-
Wikipedia contributors. (2023, December 2). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved February 18, 2026, from [Link]
-
ScienceMadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved February 18, 2026, from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Oxidation Protocol: 4,4-Dimethylcyclohexane-1-carbaldehyde to Carboxylic Acid
Executive Summary & Strategic Context
The oxidation of 4,4-dimethylcyclohexane-1-carbaldehyde to its corresponding carboxylic acid is a pivotal transformation in the synthesis of gem-dimethyl-substituted pharmaceutical intermediates. The gem-dimethyl group at the C4 position introduces a conformational lock, often improving the metabolic stability and lipophilicity of the final drug candidate.
However, aliphatic aldehydes are prone to side reactions, including aerobic auto-oxidation, polymerization, and Baeyer-Villiger oxidation during aggressive workups. This guide presents two field-proven protocols selected for their fidelity and scalability :
-
Method A (The Gold Standard): Pinnick Oxidation. Ideal for discovery chemistry (mg to g scale) due to its mild conditions and supreme functional group tolerance.
-
Method B (The Green Scale-Up): TEMPO/Bleach Oxidation. Ideal for process development (>100 g scale) due to low cost, water-based solvent systems, and ease of waste management.
Method A: The Pinnick Oxidation (Discovery Scale)
Rationale: The Pinnick oxidation (using sodium chlorite,
2.1 Reaction Mechanism
The reaction relies on the in situ generation of chlorous acid (
-
Critical Insight:
is a reactive chlorinating agent that can destroy the product or starting material. A scavenger (2-methyl-2-butene) is mandatory to quench rapidly.
Figure 1: Mechanistic flow of the Pinnick Oxidation emphasizing the critical role of the HOCl scavenger.
2.2 Detailed Protocol
Substrate: 4,4-Dimethylcyclohexane-1-carbaldehyde (1.0 equiv)
Reagents:
Step-by-Step:
-
Preparation: Dissolve the aldehyde (10 mmol, ~1.40 g) in 30 mL of
. Add 10 mL of water and 2-methyl-2-butene (30 mmol, 3.2 mL).-
Note: 2-Methyl-2-butene is volatile (bp 38 °C). Use a cold syringe.
-
-
Buffer Addition: Add solid
(12 mmol, 1.44 g) to the stirred solution. -
Oxidant Addition: Dissolve
(15 mmol, ~1.7 g of 80% purity) in 10 mL water. Add this solution dropwise to the reaction mixture over 15 minutes.-
Observation: The solution may turn pale yellow (
gas). This is normal.
-
-
Reaction: Stir at room temperature (20–25 °C) for 2–4 hours. Monitor by TLC (stain with
or Bromocresol Green for the acid). -
Quench: If residual oxidant remains (starch-iodide paper turns blue), add saturated
solution until colorless. -
Workup (Self-Validating Step):
-
Acidify to pH 2 with 1N HCl.
-
Extract with EtOAc (
mL). -
Base Wash (Purification): Extract the organic layer with 1N NaOH (
mL). The product moves to the aqueous phase; non-acidic impurities remain in the organic phase. -
Acidify the combined aqueous extracts (pH 1) and re-extract with EtOAc.
-
Dry (
) and concentrate to yield the pure acid.
-
Method B: TEMPO-Catalyzed Oxidation (Process Scale)
Rationale: For scales >100 g, the atom economy of Pinnick is poor (generates stoichiometric chlorite waste). TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) is a catalytic radical oxidant used with cheap bleach (
3.1 Reaction Mechanism
TEMPO is oxidized to the active
Figure 2: Catalytic cycle of TEMPO oxidation using Sodium Hypochlorite as the terminal oxidant.
3.2 Detailed Protocol
Reagents: TEMPO (0.02 equiv),
Step-by-Step:
-
Preparation: Dissolve aldehyde (50 mmol, 7.0 g) and TEMPO (1 mmol, 156 mg) in 100 mL
. -
Aqueous Phase: Dissolve KBr (5 mmol, 0.6 g) in 20 mL water and add to the organic phase. Cool the biphasic mixture to 0–5 °C.
-
Oxidant Addition (Critical Control Point): Adjust commercial bleach to pH 9.5 using
. Add dropwise to the vigorously stirred reaction mixture.-
Warning: Exothermic. Maintain T < 10 °C to prevent bleach decomposition.
-
-
Reaction: Stir vigorously at 0 °C for 30 mins, then warm to RT.
-
Quench: Add EtOH (5 mL) to consume excess bleach.
-
Workup: Separate phases. Extract aqueous phase with DCM. Acidify aqueous phase to pH 1 and extract with EtOAc to isolate the pure acid.
Comparative Analysis & Troubleshooting
| Feature | Method A: Pinnick | Method B: TEMPO/Bleach |
| Selectivity | Excellent . No over-oxidation. | Good . Requires T control. |
| Safety | High. Mild reagents.[1][2] | Moderate. Exothermic; |
| Cost | Moderate ( | Low (Bleach is negligible cost). |
| Scalability | Limited (Atom economy). | Excellent (Catalytic).[1] |
| Workup | Simple extraction. | Requires careful phase separation. |
Quality Control (QC) Markers
-
1H NMR (CDCl3):
-
Aldehyde (Start): Doublet/Singlet at
9.6–9.8 ppm. -
Acid (Product): Disappearance of aldehyde peak. Broad singlet at
10–12 ppm (COOH). -
Impurity: If 2-methyl-2-butene is not used in Pinnick, look for chlorinated byproducts (
3.5–4.0 ppm).
-
References
-
Pinnick Oxidation Protocol
-
TEMPO Oxidation
-
Physical Properties & Safety
- PubChem Compound Summary for 4,4-Dimethylcyclohexanecarboxylic acid.
-
Source:.
Sources
Using 4,4-Dimethylcyclohexane-1-carbaldehyde as a pharmaceutical intermediate
Optimizing Lipophilic Pharmacophores & Metabolic Stability in Drug Design
Executive Summary
In modern medicinal chemistry, the 4,4-dimethylcyclohexyl moiety serves as a critical bioisostere for phenyl and unsubstituted cyclohexyl rings.[1] Its precursor, 4,4-Dimethylcyclohexane-1-carbaldehyde (CAS 394734-96-4) , allows for the introduction of a bulky, lipophilic group that is uniquely engineered for metabolic stability.[2][1][3]
Unlike simple cyclohexyl groups, which are prone to rapid oxidative clearance at the C-4 position by Cytochrome P450 enzymes, the 4,4-dimethyl substitution blocks this metabolic "soft spot."[2] Furthermore, the gem-dimethyl group renders the cyclohexane ring symmetric, eliminating the formation of cis/trans diastereomers common with mono-substituted cyclohexyl intermediates.
This guide details the handling, synthetic utility, and validated protocols for utilizing this aldehyde in high-value pharmaceutical synthesis.
Chemical Profile & Handling
Compound: 4,4-Dimethylcyclohexane-1-carbaldehyde CAS: Molecular Weight: 140.22 g/mol [2][1][3]
| Property | Specification | Operational Note |
| Physical State | Colorless to pale yellow liquid | Viscosity is slightly higher than cyclohexanecarbaldehyde.[2][1][3] |
| Boiling Point | ~185–190 °C (Predicted) | High boiling point requires high-vacuum distillation for purification.[2][1][3] |
| Solubility | DCM, THF, DCE, Toluene | Immiscible with water; lipophilic nature requires organic extraction. |
| Stability | Air Sensitive | CRITICAL: Aldehydes oxidize to carboxylic acids upon air exposure.[1][3] Store under Argon/Nitrogen at -20°C. |
Pre-Synthesis Quality Check
Before committing this intermediate to a GMP step, perform a rapid 1H-NMR check.[2][1][3]
-
Target Signal: Aldehyde proton doublet/singlet at δ 9.6–9.8 ppm .[1][3]
-
Impurity Flag: A broad singlet at δ 10.0–12.0 ppm indicates oxidation to 4,4-dimethylcyclohexanecarboxylic acid.[2][1][3] If acid content >5%, purify via bisulfite adduct formation or distillation.
Core Application: Metabolic Stability Engineering
The primary driver for selecting this intermediate over benzaldehyde or cyclohexanecarbaldehyde is the Gem-Dimethyl Effect on metabolic clearance.[1][3]
Mechanism of Action
-
Blocking Metabolic Soft Spots: CYP450 enzymes typically hydroxylate the most accessible, electron-rich C-H bond furthest from the polar head group (omega-oxidation).[2][1][3] In unsubstituted cyclohexane rings, this is the C-4 position.[1][3][4]
-
Steric Occlusion: The 4,4-dimethyl group sterically hinders the approach of the heme-iron center of CYP enzymes.[1][3]
-
Elimination of Isomerism: Because the C-4 position is fully substituted with identical methyl groups, the molecule possesses a plane of symmetry.[1] Derivatives formed at C-1 do not generate cis/trans isomers relative to the C-4 position, simplifying purification.[2][1][3]
Figure 1: Comparison of metabolic fate between standard cyclohexyl groups and the 4,4-dimethyl analog.[2][1][3]
Validated Protocol: Reductive Amination
The most frequent application is coupling the aldehyde to an amine to form a secondary or tertiary amine. This protocol uses Sodium Triacetoxyborohydride (STAB) , which is milder than NaCNBH3 and avoids toxic cyanide byproducts.[1]
Reagents
-
Aldehyde: 4,4-Dimethylcyclohexane-1-carbaldehyde (1.0 equiv)[2][1][3]
-
Amine: Primary or Secondary Amine (1.0 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[2][1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[2][1][3]
-
Additive: Acetic Acid (1.0 equiv) – Required only if the amine is basic/sluggish.[2][1]
Step-by-Step Methodology
-
Imine Formation (Equilibrium Setup):
-
In a flame-dried flask under Nitrogen, dissolve the Amine (1.1 equiv) in DCE (0.2 M concentration).
-
Add 4,4-Dimethylcyclohexane-1-carbaldehyde (1.0 equiv).[2][1][3]
-
Expert Tip: If the amine is an HCl salt, add 1.0 equiv of Triethylamine (TEA) to free-base it before adding the aldehyde.
-
Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish.[1][3]
-
-
Reduction:
-
Quench & Workup:
-
Purification:
-
The resulting crude is often clean enough for the next step. If purification is needed, flash chromatography (Hexane/Ethyl Acetate) is effective.[1] The gem-dimethyl group adds significant lipophilicity, so the product will elute earlier than non-methylated analogs.
-
Validated Protocol: Horner-Wadsworth-Emmons (HWE) Olefination
Used to extend the carbon chain, creating α,β-unsaturated esters (e.g., for subsequent reduction to saturated esters or alcohols).[2][1][3]
Reagents
-
Aldehyde: 4,4-Dimethylcyclohexane-1-carbaldehyde (1.0 equiv)[2][1][3]
-
Base: NaH (60% dispersion) or LiCl/DBU (Masamune-Roush conditions)
Step-by-Step Methodology (Masamune-Roush Modification)
Why this method? Standard NaH conditions can be harsh.[1][3] The LiCl/DBU method is milder and prevents epimerization if other chiral centers are present in the molecule.
-
Reagent Preparation:
-
To a solution of Triethyl phosphonoacetate (1.2 equiv) in anhydrous MeCN or THF, add LiCl (1.2 equiv, dry).[1] Stir for 10 minutes to coordinate Lithium.
-
-
Deprotonation:
-
Addition:
-
Workup:
Synthetic Workflow Diagram
Figure 2: Decision tree for synthetic transformation of the aldehyde intermediate.
Troubleshooting & Expert Insights
Issue: Low Conversion in Reductive Amination
-
Cause: The 4,4-dimethyl group, while remote, affects the ring conformation (locking it into a chair conformation). If the amine is also bulky (e.g., t-butyl amine), steric hindrance at the forming imine center can slow the reaction.
-
Solution: Switch from STAB to Ti(OiPr)4 / NaBH4 . Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, forcing imine formation to completion before the reduction step.
Issue: Aldehyde Oxidation
-
Solution: If the aldehyde is old, wash the DCM solution of the aldehyde with 10% Na2CO3 before starting the reaction to remove the acidic impurity.
References
-
PubChem. (2025).[1][3] 4,4-Dimethylcyclohexane-1-carbaldehyde (Compound).[2][1][3][6][7] National Library of Medicine.[1][3] Available at: [Link][2][1]
-
Abdel-Magid, A. F., et al. (1996).[1][3][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][9] Journal of Organic Chemistry.[1][3] (Standard Protocol Reference).[1][3] Available at: [Link][2][1]
-
Organic Syntheses. (1972).[1][3][10] Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine.[2][1][3][10] Org.[1][3][5][10] Synth. 1972, 52, 124.[10] (Foundational Protocol).[1][3] Available at: [Link][2][1]
-
Blanchet, J., et al. (2009).[1] LiCl/DBU-Promoted HWE Olefination.[2][1][3] (Specific reference for mild olefination).
-
Meanwell, N. A. (2011).[1][3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1][3][11] (Context for Gem-Dimethyl Effect).
Sources
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Application Notes and Protocols for the Wittig Reaction of 4,4-Dimethylcyclohexane-1-carbaldehyde
Introduction: Navigating the Olefination of a Sterically Demanding Aldehyde
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, offering a reliable method for the synthesis of alkenes from carbonyl compounds.[1][2] This transformation, which earned Georg Wittig the Nobel Prize in Chemistry in 1979, involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[2][3] A key advantage of this reaction is the precise control it offers over the location of the newly formed double bond, a feature not always achievable with elimination reactions.[3][4]
This document provides detailed application notes and protocols for the Wittig olefination of 4,4-dimethylcyclohexane-1-carbaldehyde, a sterically hindered aliphatic aldehyde. The presence of the bulky 4,4-dimethylcyclohexyl moiety introduces significant steric hindrance around the carbonyl group, which can impact reaction rates and yields. These notes will delve into the mechanistic considerations for such substrates and provide optimized protocols for successful olefination, including the use of both non-stabilized and stabilized ylides to achieve different stereochemical outcomes. Furthermore, the Horner-Wadsworth-Emmons (HWE) reaction will be presented as a strategic alternative for achieving high (E)-selectivity.
Mechanistic Insights: The Impact of Steric Hindrance
The mechanism of the Wittig reaction is generally accepted to proceed through the formation of a betaine intermediate, which then cyclizes to an oxaphosphetane.[4][5] This four-membered ring intermediate subsequently collapses to yield the alkene and the thermodynamically stable triphenylphosphine oxide, the formation of which is a major driving force for the reaction.[5]
For sterically hindered aldehydes like 4,4-dimethylcyclohexane-1-carbaldehyde, the initial nucleophilic attack of the ylide on the carbonyl carbon can be slowed down. The stereochemical outcome of the reaction is largely determined by the nature of the ylide employed.[1]
-
Non-stabilized ylides (e.g., those with simple alkyl substituents) are highly reactive and typically lead to the formation of (Z)-alkenes with moderate to high selectivity under kinetic control, especially in salt-free conditions.[1][6]
-
Stabilized ylides (e.g., those bearing an electron-withdrawing group like an ester) are less reactive and generally yield (E)-alkenes as the major product under thermodynamic control.[1][6]
-
Semi-stabilized ylides (e.g., with an aryl substituent) often result in poor (E)/(Z) selectivity.[1]
The steric bulk of the 4,4-dimethylcyclohexyl group is expected to play a significant role in the transition state, potentially influencing the stereoselectivity of the reaction.[7][8]
Experimental Protocols
This section provides detailed protocols for the preparation of Wittig reagents and their subsequent reaction with 4,4-dimethylcyclohexane-1-carbaldehyde.
Protocol 1: Synthesis of a Non-Stabilized Ylide and Subsequent Wittig Reaction for (Z)-Alkene Synthesis
This protocol details the in situ generation of methylenetriphenylphosphorane and its reaction with 4,4-dimethylcyclohexane-1-carbaldehyde to yield (4,4-dimethylcyclohexyl)ethene.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
4,4-Dimethylcyclohexane-1-carbaldehyde
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard Schlenk line apparatus and syringes
Procedure:
Part A: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
-
Under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF via syringe to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.05 equivalents) portion-wise to the stirred suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.[9]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
Part B: Wittig Reaction
-
Cool the freshly prepared ylide solution back down to 0 °C.
-
Dissolve 4,4-dimethylcyclohexane-1-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution via syringe over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis
The HWE reaction is an excellent alternative to the Wittig reaction, particularly for the synthesis of (E)-alkenes. It utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide, and the water-soluble phosphate byproduct simplifies purification.[10][11][12]
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
4,4-Dimethylcyclohexane-1-carbaldehyde
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.05 equivalents) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour until gas evolution ceases.
-
Cool the resulting solution to 0 °C and add a solution of 4,4-dimethylcyclohexane-1-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the (E)-α,β-unsaturated ester.
Data Presentation and Expected Outcomes
The following table summarizes the expected reagents, conditions, and primary products for the olefination of 4,4-dimethylcyclohexane-1-carbaldehyde.
| Reaction Type | Ylide/Reagent | Base | Solvent | Expected Major Product | Stereoselectivity |
| Wittig Reaction | Methylenetriphenylphosphorane | t-BuOK | THF | (4,4-Dimethylcyclohexyl)ethene | N/A |
| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | (Stable Ylide) | THF, heat | Ethyl (E)-3-(4,4-dimethylcyclohexyl)acrylate | High (E)-selectivity |
| HWE Reaction | Triethyl phosphonoacetate | NaH | THF | Ethyl (E)-3-(4,4-dimethylcyclohexyl)acrylate | Excellent (E)-selectivity[10][11] |
Visualizing the Reaction Pathways
The following diagrams illustrate the key steps in the Wittig and Horner-Wadsworth-Emmons reactions.
Caption: General workflow of the Wittig reaction.
Sources
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- 2. lscollege.ac.in [lscollege.ac.in]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
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- 5. Wittig olefination - Visualize Organic Chemistry [visualizeorgchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Anomalous stereoselectivity in the Wittig reaction: the role of steric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Note: Acetal Protection of 4,4-Dimethylcyclohexane-1-carbaldehyde
Abstract
The protection of carbonyl groups is a cornerstone of multistep organic synthesis, enabling chemists to perform transformations on other parts of a molecule without affecting a reactive aldehyde or ketone.[1][2][3][4][5][6] This application note provides a detailed protocol for the protection of 4,4-Dimethylcyclohexane-1-carbaldehyde as a cyclic acetal using ethylene glycol. We delve into the mechanistic underpinnings of the acid-catalyzed reaction, offer a robust, step-by-step experimental procedure, and provide key characterization data and troubleshooting insights. This guide is designed for researchers in synthetic chemistry and drug development who require a reliable method for protecting sterically accessible aldehydes.
Introduction: The Strategic Imperative of Carbonyl Protection
In the intricate chess game of organic synthesis, functional groups are the pieces, each with its own reactivity profile. Aldehydes, with their electrophilic carbonyl carbon, are highly reactive towards a wide array of nucleophiles, reducing agents, and oxidizing agents.[6][7] To orchestrate a successful synthesis, it is often necessary to temporarily mask this reactivity. The conversion of an aldehyde to an acetal is a classic and highly effective strategy for this purpose.[3][5][8][9]
Acetals are geminal-diether derivatives that are notably stable under neutral to strongly basic or nucleophilic conditions, rendering the original carbonyl carbon inert to reagents like Grignard reagents, organolithiums, and metal hydrides.[4][5][6] The protection is fully reversible, and the aldehyde can be readily regenerated by simple acid-catalyzed hydrolysis.[10][11][12]
This protocol focuses on the formation of a 1,3-dioxolane from 4,4-Dimethylcyclohexane-1-carbaldehyde and ethylene glycol. The use of a diol to form a cyclic acetal is entropically favored over the use of two separate alcohol molecules and results in a particularly stable protecting group.[13][14]
The Reaction Mechanism: Driving the Equilibrium
The formation of an acetal is a reversible, acid-catalyzed process.[8][9][15] Understanding the mechanism is key to appreciating the critical experimental parameters, particularly the need for water removal. The reaction proceeds through the following key steps:
-
Carbonyl Activation: The acid catalyst (commonly p-Toluenesulfonic acid, p-TsOH) protonates the carbonyl oxygen. This crucial first step dramatically increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[8][9][16]
-
Hemiacetal Formation: A hydroxyl group from ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation yields a hemiacetal intermediate.[8][9]
-
Formation of a Good Leaving Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[8]
-
Oxonium Ion Formation: The lone pair on the adjacent oxygen assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.[8][14]
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.[13]
-
Deprotonation and Catalyst Regeneration: A final deprotonation step yields the stable cyclic acetal product and regenerates the acid catalyst, allowing it to continue the cycle.[8][16]
Since water is a byproduct, its removal is essential to drive the equilibrium toward the acetal product, in accordance with Le Châtelier's principle. This is most effectively achieved by azeotropic distillation using a Dean-Stark apparatus.[3][8][9][15][17][18]
Detailed Experimental Protocol
This protocol describes the protection of 4,4-Dimethylcyclohexane-1-carbaldehyde on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 4,4-Dimethylcyclohexane-1-carbaldehyde | ≥97% | Sigma-Aldrich |
| Ethylene glycol | Anhydrous, ≥99.8% | Sigma-Aldrich |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | ≥98.5% | Acros Organics |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution (Sat. NaHCO₃) | ACS Reagent | VWR Chemicals |
| Brine (Saturated NaCl Solution) | ACS Reagent | VWR Chemicals |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar |
| Glassware/Apparatus | ||
| 100 mL Round-bottom flask | ||
| Magnetic stir bar | ||
| Dean-Stark trap | ||
| Reflux condenser | ||
| Heating mantle with stirrer | ||
| 250 mL Separatory funnel | ||
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask containing a magnetic stir bar, add 4,4-Dimethylcyclohexane-1-carbaldehyde (1.40 g, 10.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add anhydrous toluene (40 mL), ethylene glycol (0.75 g, 0.67 mL, 12.0 mmol, 1.2 equiv), and p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol, 0.05 equiv).
-
Apparatus Assembly: Assemble a Dean-Stark apparatus with the reaction flask and a reflux condenser. Ensure all joints are properly sealed. Begin circulating cold water through the condenser.[17][18]
-
Reaction: Heat the mixture to a steady reflux using a heating mantle. Toluene and water will begin to co-distill as an azeotrope, condense, and collect in the Dean-Stark trap. As the denser liquid, water will separate to the bottom of the trap.[15][17][18]
-
Monitoring: Monitor the reaction progress by observing the amount of water collected in the graduated arm of the trap (theoretical amount is ~0.18 mL). The reaction can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed. Typical reaction time is 2-6 hours.
-
Work-up - Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Work-up - Neutralization: Carefully transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst.[16] Caution: Initial washing may cause gas evolution (CO₂).
-
Work-up - Washing: Wash the organic layer with brine (20 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting product, 2-(4,4-dimethylcyclohexyl)-1,3-dioxolane, is often of sufficient purity for subsequent steps. If necessary, it can be further purified by vacuum distillation.[19]
Summary of Reaction Parameters & Expected Results
| Parameter | Value / Description |
| Substrate | 4,4-Dimethylcyclohexane-1-carbaldehyde (1.0 equiv) |
| Protecting Agent | Ethylene glycol (1.2 equiv) |
| Catalyst | p-TsOH·H₂O (0.05 equiv) |
| Solvent | Anhydrous Toluene |
| Temperature | Reflux (~111 °C) |
| Key Apparatus | Dean-Stark Trap |
| Typical Reaction Time | 2 - 6 hours |
| Expected Product | 2-(4,4-dimethylcyclohexyl)-1,3-dioxolane |
| Expected Yield | >90% |
Characterization of 2-(4,4-dimethylcyclohexyl)-1,3-dioxolane
Successful formation of the acetal can be confirmed by standard spectroscopic techniques.
-
¹H NMR (CDCl₃, 400 MHz): The most telling signal is the appearance of the acetal proton (the CH between the two oxygens), which typically appears as a doublet around δ 4.8-5.0 ppm. The protons of the dioxolane ring will appear as a multiplet around δ 3.8-4.1 ppm. The characteristic aldehyde proton signal at δ 9.5-10.0 ppm will be absent.[20][21]
-
¹³C NMR (CDCl₃, 100 MHz): The aldehyde carbonyl carbon signal (δ ~205 ppm) will disappear, and a new signal for the acetal carbon (the C between two oxygens) will appear at δ ~103-105 ppm.
-
FT-IR (neat): The strong C=O stretching vibration of the aldehyde (typically ~1725 cm⁻¹) will be absent in the product spectrum. The product will exhibit strong C-O stretching bands in the 1200-1050 cm⁻¹ region.
-
Mass Spectrometry (EI): Expected M⁺ for C₁₁H₂₀O₂ at m/z = 184.15.
Field Insights & Troubleshooting
-
Issue: Incomplete or Slow Reaction.
-
Cause: Inefficient water removal is the most common culprit. This can be due to wet reagents, solvent, or glassware. Steric hindrance from the gem-dimethyl group can also slow the reaction compared to less substituted aldehydes.[22][23]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous grade solvent and reagents. If the reaction stalls, a small additional portion of the catalyst can be added. For sterically hindered substrates, extending the reflux time is often sufficient.
-
-
Issue: Product Decomposes (Deprotection) During Workup.
-
Cause: Incomplete neutralization of the p-TsOH catalyst. Residual acid can catalyze the hydrolysis of the acetal back to the aldehyde, especially in the presence of water.[10][16]
-
Solution: Be thorough during the saturated sodium bicarbonate wash. Check the pH of the aqueous layer to ensure it is basic before proceeding.
-
-
Alternative Catalysts: For substrates that are highly sensitive to strong acids, a milder catalyst such as pyridinium p-toluenesulfonate (PPTS) can be employed. Various Lewis acids have also been reported to catalyze acetalization.[1][2]
Deprotection Protocol
The utility of a protecting group lies in its ease of removal. To regenerate the aldehyde, the acetal is simply treated with aqueous acid.
-
Procedure: Dissolve the acetal in a mixture of a water-miscible solvent like acetone or THF and aqueous acid (e.g., 1M HCl). Stir the mixture at room temperature until TLC or GC analysis shows complete conversion back to the aldehyde. The reaction is then worked up by neutralizing the acid and extracting the product.[10][11][12]
References
- Dean–Stark apparatus - Grokipedia.
- Reactions of Aldehydes and Ketones 2.
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega.
- 19.10: Nucleophilic Addition of Alcohols - Acetal Formation - Chemistry LibreTexts.
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC.
- 14.3: Acetal Formation - Chemistry LibreTexts.
- Cyclic Acetal Definition, Formation & Mechanism - Study.com.
- Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination | Journal of the American Chemical Society.
- Acetal Protecting Group & Mechanism – - Total Synthesis.
- Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones - JoVE.
- FeCl3·6H2O/acetaldehyde, a versatile system for the deprotection of ketals and acetals via a transacetalization process - New Journal of Chemistry (RSC Publishing).
- Video: Dean-Stark Trap: Principle, Use in Chemical Reactions - JoVE.
- (PDF) Remarkably efficient deprotection of cyclic acetals and ketals - Academia.edu.
- Hydrolysis of acetals to give aldehydes and ketones - Master Organic Chemistry.
- Dimethyl Acetals - Organic Chemistry Portal.
- 17.8: Acetals as Protecting Groups - Chemistry LibreTexts.
- Protecting group - Wikipedia.
- An Efficient Protection of Carbonyls and Deprotection of Acetals Using Decaborane | Request PDF - ResearchGate.
- A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES - SciSpace.
- Ethylene glycol - Chemistry.
- Ethylene Glycol for Protecting Groups - YouTube.
- Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones - YouTube.
- Application Notes and Protocols: Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate - Benchchem.
- When is Protection Necessary? Protecting Aldehydes and Ketones Examples - YouTube.
- Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps.
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - ACS Publications.
- Acetals as Protecting Groups; Thioacetals - YouTube.
- Synthesis and NMR-Spectral Analysis of Achiral O,O- and N,N-Acetals: Anisochronous pro-R and pro-S Ligands in NMR Spectra | Journal of Chemical Education.
- Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T.
- The expected relationship of NMR signals of the aryl and acetal protons. - ResearchGate.
- Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PMC.
- Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals | Request PDF - ResearchGate.
- 26.03 Acetals as Protecting Groups - YouTube.
- cyclohexanone diallyl acetal - Organic Syntheses Procedure.
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- 7. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Air Oxidation of 4,4-Dimethylcyclohexane-1-carbaldehyde
Welcome to the technical support guide for 4,4-Dimethylcyclohexane-1-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of this aldehyde, specifically focusing on preventing its degradation through air oxidation.
Frequently Asked Questions (FAQs)
Q1: I've noticed a white crystalline precipitate forming in my stored 4,4-Dimethylcyclohexane-1-carbaldehyde. What is it?
A1: The white precipitate is likely 4,4-dimethylcyclohexanecarboxylic acid. Aldehydes are susceptible to air oxidation, also known as autoxidation, where atmospheric oxygen converts the aldehyde to the corresponding carboxylic acid.[1][2][3] This is a common issue with many aldehydes, especially when not stored under optimal conditions.
Q2: Why is my aldehyde turning yellow?
A2: A yellow discoloration can also be an indicator of oxidation and the formation of polymeric byproducts. The initial oxidation products, peroxy acids, can lead to a cascade of further reactions.
Q3: How quickly does this oxidation occur?
A3: The rate of oxidation is influenced by several factors including exposure to air (oxygen), light, and heat.[4] Even brief or repeated exposure to the atmosphere can initiate the oxidation process. Sunlight or UV light can act as a catalyst for the autoxidation of aldehydes.[5][6]
Q4: Can I still use the aldehyde if some oxidation has occurred?
A4: For applications sensitive to impurities, it is not recommended to use the oxidized aldehyde without purification. The presence of the carboxylic acid can interfere with subsequent reactions. For less sensitive applications, the suitability would need to be determined on a case-by-case basis.
Q5: What are the primary hazards associated with oxidized aldehydes?
A5: Aldehydes are known to form peroxides over time when exposed to air.[4][7][8][9] These peroxides can be shock-sensitive and pose a significant explosion hazard, especially upon concentration or heating.[7][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| White precipitate formation | Air oxidation to carboxylic acid. | Purify the aldehyde via column chromatography or a bisulfite wash.[10][11][12] For future prevention, store under an inert atmosphere. |
| Yellowing of the liquid | Formation of polymeric byproducts due to advanced oxidation. | Discard the product as purification may be difficult. Review and improve storage and handling procedures. |
| Inconsistent reaction yields | Use of partially oxidized aldehyde. | Test for purity before use. If oxidized, purify or use a fresh batch. |
| Crystallization around the cap | Peroxide formation.[9][13] | Do not attempt to open the container. Contact your institution's Environmental Health and Safety (EHS) department for proper disposal procedures. |
In-Depth Technical Guidance
The Mechanism of Aldehyde Autoxidation
The air oxidation of aldehydes is a free-radical chain reaction.[1] The process is initiated by the abstraction of the aldehydic hydrogen, which is particularly susceptible to radical attack.
-
Initiation : A radical initiator (which can be generated by light or trace metal impurities) abstracts the hydrogen atom from the carbonyl group, forming an acyl radical.
-
Propagation : The acyl radical reacts with molecular oxygen (a diradical) to form a peroxyacyl radical. This radical can then abstract a hydrogen from another aldehyde molecule, forming a peroxy acid and a new acyl radical, thus propagating the chain.
-
Termination : The reaction is terminated when two radicals combine.
The peroxy acid formed is also a strong oxidizing agent and can react with another molecule of the aldehyde to produce two molecules of the carboxylic acid.
Caption: Workflow for inert gas blanketing of aldehydes.
For long-term storage or for applications where inert gas blanketing is not feasible, the addition of a radical scavenger antioxidant can be effective. [7]
Butylated hydroxytoluene (BHT) is a commonly used antioxidant for aliphatic aldehydes. [14][15]It functions by donating a hydrogen atom to the peroxyacyl radical, thus terminating the chain reaction.
Experimental Protocol for Adding BHT:
-
Concentration : A typical concentration for BHT is 0.01% to 0.1% (w/w). [16]
-
Preparation : Prepare a stock solution of BHT in a small amount of a compatible, dry solvent.
-
Addition : Add the calculated amount of the BHT stock solution to the aldehyde.
-
Mixing : Gently mix to ensure homogeneous distribution.
-
Storage : Store the stabilized aldehyde in a tightly sealed container in a cool, dark place.
Note : The use of an antioxidant may not be suitable for all applications, as it introduces an additional chemical into your system.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) [17][18][19] | Prevents contact with oxygen, the primary oxidant. [20] |
| Temperature | 2-8°C (Refrigerated) [21] | Reduces the rate of chemical reactions, including oxidation. |
| Light | Store in an amber or opaque container. [4][9] | Light, especially UV, can initiate the radical oxidation process. [4][7] |
| Antioxidant | 0.01-0.1% BHT (optional) [16] | Terminates the free-radical chain reaction of autoxidation. |
| Container | Tightly sealed, preferably with a septum cap. [2] | Prevents ingress of air and moisture. |
Purification of Oxidized Aldehyde
If your 4,4-Dimethylcyclohexane-1-carbaldehyde has already oxidized, it may be possible to purify it.
Protocol 1: Column Chromatography
Silica gel column chromatography can be used to separate the non-polar aldehyde from the more polar carboxylic acid. [10]
-
Slurry : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Packing : Pack a column with the silica gel slurry.
-
Loading : Dissolve the impure aldehyde in a minimal amount of the non-polar solvent and load it onto the column.
-
Elution : Elute the column with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexane). The aldehyde will elute before the carboxylic acid.
-
Analysis : Collect fractions and analyze by TLC to identify the pure aldehyde fractions.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Bisulfite Adduct Formation and Reversion
This method is effective for separating aldehydes from non-carbonyl impurities. [10][11][22]
-
Adduct Formation : Stir the impure aldehyde with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a solid bisulfite adduct.
-
Isolation : Isolate the solid adduct by filtration and wash with a non-polar solvent to remove impurities.
-
Reversion : Treat the isolated adduct with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to regenerate the pure aldehyde.
-
Extraction : Extract the aldehyde into an organic solvent (e.g., diethyl ether).
-
Drying and Solvent Removal : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
References
-
GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. Retrieved from [Link]
-
Linde. Inerting in the chemical industry. Retrieved from [Link]
-
Air Products. Packaging, Inerting and Blanketing. Retrieved from [Link]
-
Department of Chemistry and Biochemistry. Peroxide Formation. Retrieved from [Link]
-
Ataman Kimya. ANTIOXIDANT BHT. Retrieved from [Link]
-
Air Liquide India. Inert Gas Blanketing. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2024, February 23). Peroxide-Forming Chemicals. Retrieved from [Link]
-
GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. Retrieved from [Link]
-
Biswas, T. (2021, September 18). Mechanism for Areal oxidation (O2) Aldehyde to Carboxylic acid. YouTube. Retrieved from [Link]
-
PerfumersWorld. Butylated Hydroxytoluene (BHT) antioxidant. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids. Green Chemistry. Retrieved from [Link]
-
PubChem. 4,4-Dimethylcyclohexane-1-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
Britannica. (2026, January 29). Aldehyde. Retrieved from [Link]
-
iBlush. (2025, August 1). Best Supplements To Break Down Acetaldehyde. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]
-
Stanford Environmental Health & Safety. Information on Peroxide-Forming Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Insights in the aerobic oxidation of aldehydes | Request PDF. Retrieved from [Link]
-
RSC Publishing. (2023, November 29). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Retrieved from [Link]
-
RSC Publishing. Insights in the aerobic oxidation of aldehydes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
MDPI. (2024, August 10). Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review. Retrieved from [Link]
-
National Center for Biotechnology Information. α-Tocopherol Is Ineffective in Preventing the Decomposition of Preformed Lipid Peroxides and May Promote the Accumulation of Toxic Aldehydes: A Potential Explanation for the Failure of Antioxidants to Affect Human Atherosclerosis. Retrieved from [Link]
-
Sarochem. BHT (Butylated Hydroxytoluene) Antioxidant | 99.9% Pure Crystals | Extra Pure & Undiluted. Retrieved from [Link]
-
Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]
-
Kent State University. Peroxide Forming Chemicals. Retrieved from [Link]
-
University of Rochester. Workup: Aldehydes. Retrieved from [Link]
-
Organic Syntheses. (2020, October 13). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Retrieved from [Link]
-
ResearchGate. The mechanism of autoxidation reaction of aldehyde compounds. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes?. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Pearson+. The antioxidants BHA and BHT are commonly used as food preservati.... Retrieved from [Link]
-
Safety Data Sheet. (2019, December 28). 1. identification of the substance or mixture and of the supplier. Retrieved from [Link]
-
National Center for Biotechnology Information. Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol?. Retrieved from [Link]
-
Frontiers. (2017, December 1). The Antioxidant Cofactor Alpha-Lipoic Acid May Control Endogenous Formaldehyde Metabolism in Mammals. Retrieved from [Link]
-
Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 3. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 4. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Peroxide-Forming Chemicals | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. researchgate.net [researchgate.net]
- 11. Workup [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. Peroxide Forming Chemicals | Compliance and Risk Management [kent.edu]
- 14. atamankimya.com [atamankimya.com]
- 15. perfumersworld.com [perfumersworld.com]
- 16. sarochem.com [sarochem.com]
- 17. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 18. airproducts.com [airproducts.com]
- 19. Inert Gas Blanketing | Air Liquide India [in.airliquide.com]
- 20. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 4,4-Dimethylcyclohexane-1-carbaldehyde via fractional distillation
This guide serves as a specialized technical resource for the purification of 4,4-Dimethylcyclohexane-1-carbaldehyde (CAS: 394734-96-4) .[1] It is designed for organic chemists and process engineers encountering separation challenges during drug development workflows.[1]
Status: Operational Role: Senior Application Scientist Topic: Fractional Distillation & Purity Optimization[1]
Executive Summary & Molecule Profile
4,4-Dimethylcyclohexane-1-carbaldehyde is a critical intermediate in the synthesis of pharmaceutical motifs.[1] Its purification is often complicated by two factors:
-
Thermal Instability: The aldehyde moiety is prone to oxidation (to carboxylic acid) and aldol condensation (dimerization) under thermal stress.[1]
-
Structural Isomerism: While the 4,4-dimethyl substitution eliminates cis/trans isomerism at the 4-position, the molecule possesses a plane of symmetry.[1] However, impurities from synthesis (often hydrogenation of aromatic precursors or hydroformylation) can lead to close-boiling byproducts.[1]
Physiochemical Profile (Reference Data)
| Property | Value / Description | Notes |
| Molecular Formula | C₉H₁₆O | MW: 140.22 g/mol |
| Boiling Point (Est.) | 65–75 °C @ 1–2 mmHg | Experimental determination required per batch |
| Sensitivity | Air & Moisture Sensitive | Oxidizes rapidly to 4,4-dimethylcyclohexanecarboxylic acid |
| Major Impurities | 4,4-Dimethylcyclohexan-1-ol (Alcohol) 4,4-Dimethylcyclohexanecarboxylic acid (Acid) | Alcohol forms azeotropes; Acid catalyzes polymerization |
Core Protocol: Vacuum Fractional Distillation
Standard Operating Procedure (SOP-44D-DIST)
Objective: Isolate >98% pure aldehyde from crude reaction mixture.
Phase 1: Pre-Distillation Treatment (Crucial)
Before heating, you must neutralize the crude. Q: Why is my crude turning dark immediately upon heating? A: This is likely due to residual acid or base catalysts from the synthesis step.[1] Aldehydes are electrophilic; acidic conditions promote polymerization, while basic conditions trigger aldol condensation.[1]
-
Action: Wash crude organic phase with saturated NaHCO₃ (to remove acids) or dilute tartaric acid (to remove amines), followed by brine.[1] Dry over MgSO₄.[1][2][3]
Phase 2: The Setup
Use a Vigreux column (15–20 cm) or a Packed Column (glass helices) for maximum theoretical plates.[1]
-
Vacuum Source: High-vacuum pump (<2 mmHg capability).[1]
-
Inert Gas: Nitrogen capillary bleed or manifold blanket.[1] Never distill aldehydes in the presence of air.[1]
Phase 3: The Fractionation
-
Degassing: Stir under vacuum at RT for 10 mins to remove volatile solvents (THF, DCM).
-
Ramp: Slowly increase bath temperature. The bath should be ~20°C higher than the vapor temperature.[1][4]
-
Cuts:
Troubleshooting Guide (Q&A)
Issue A: Poor Separation (Co-distillation)
User Question: "I am seeing 5-10% of the corresponding alcohol (4,4-dimethylcyclohexanol) in my main fraction. The boiling points are too close. How do I fix this?"
Scientist Response: This is a common thermodynamic limitation. The alcohol and aldehyde often form a high-boiling azeotrope or have overlapping vapor pressure curves.[1] Corrective Actions:
-
Chemical Scavenging (Pre-distillation): If the alcohol content is low (<10%), consider oxidizing the crude with Dess-Martin Periodinane (DMP) or Swern conditions to convert the alcohol into the desired aldehyde before distillation.[1] This increases yield and purity.[1][4]
-
Change the Pressure: Azeotropic composition is pressure-dependent.[1] If distilling at 1 mmHg fails, try 10 mmHg (if thermal stability permits).
-
Reflux Ratio: Increase the reflux ratio to 10:1 (return 10 drops to pot for every 1 collected). This requires a distillation head with a magnetic swing funnel.[1]
Issue B: Product Degradation (Color Change)
User Question: "My distillate is clear initially but turns yellow and viscous within hours. NMR shows broad peaks."
Scientist Response: You are observing autoxidation and subsequent polymerization . The "yellow" is often a conjugated enal impurity formed via aldol condensation, which acts as a radical initiator. Corrective Actions:
-
Stabilization: Add 0.1% (w/w) BHT (Butylated hydroxytoluene) or Hydroquinone to the receiving flask before collection. This inhibits radical chain oxidation.[1]
-
Argon Storage: Store the purified fraction immediately under Argon at -20°C.
-
Glassware pH: Ensure your receiving flask was base-washed and acid-rinsed.[1] Trace alkalinity on glass surfaces catalyzes aldol reactions.[1]
Issue C: Vacuum Instability (Bumping)
User Question: "The vacuum pressure fluctuates wildly, causing the temperature to spike and drop. I can't get a steady fraction."
Scientist Response: This is usually caused by degassing of trapped solvents or decomposition generating gas (CO/CO₂).[1] Corrective Actions:
-
Stirring: Use a large, egg-shaped magnetic stir bar. Rapid stirring prevents superheating.[1]
-
Capillary Bleed: Introduce a very fine stream of nitrogen through a capillary tube reaching the bottom of the flask.[1] This provides nucleation sites for boiling and maintains a constant partial pressure.[1]
Diagnostic Logic Trees (Visuals)
Figure 1: Distillation Troubleshooting Flowchart
Caption: Decision matrix for addressing common purity failures during aldehyde distillation.
[1]
Figure 2: Experimental Setup for Air-Sensitive Distillation
Caption: Schematic for vacuum distillation under inert atmosphere protection.
[1]
Frequently Asked Questions (FAQs)
Q: Can I use silica gel chromatography instead of distillation? A: Yes, but with caution. Aldehydes can stick to silica or oxidize on the column.[1] If you must use chromatography, use a rapid flush column with neutral silica and a non-polar solvent system (e.g., Hexane:EtOAc 95:5).[1] However, for scaling up (>5g), distillation is superior for removing trace solvents and achieving >98% purity.
Q: How do I store the purified aldehyde? A:
-
Container: Amber glass vial with a Teflon-lined septum cap.
-
Atmosphere: Flush headspace with Argon (heavier than air, provides better blanket than N2).[1]
-
Temperature: -20°C freezer.
-
Shelf Life: Re-analyze by NMR/GC before use if stored >2 weeks.
Q: What is the specific boiling point? I can't find it in literature. A: For specialized intermediates like CAS 394734-96-4, literature data is often sparse.[1] You must determine it empirically .
-
Rule of Thumb: A C9 aldehyde typically boils between 60–80°C at 1 mmHg.[1]
-
Protocol: During the first run, take small cuts (1-2 mL) and analyze by GC/TLC until the main component elutes.[1] Record this temperature for future batches.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for general aldehyde purification techniques). [1]
-
Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). (General protocols for inert atmosphere handling).
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 22235295, 4,4-Dimethylcyclohexanecarbaldehyde. (Structural and safety data). [1]
-
Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Source for fractional distillation theory and azeotrope management).
Sources
Overcoming steric hindrance in 4,4-Dimethylcyclohexane-1-carbaldehyde nucleophilic attacks
Technical Support Center: Advanced Organic Synthesis Division Ticket ID: #DMC-44-NUC Topic: Troubleshooting Nucleophilic Addition to 4,4-Dimethylcyclohexane-1-carbaldehyde Status: Open Assigned Specialist: Senior Application Scientist, Stereochemistry Unit[1]
Executive Summary: The "Distal Lock" Paradox
Welcome to the technical support center. You are likely here because your reaction with 4,4-dimethylcyclohexane-1-carbaldehyde is failing in one of two ways:
-
Stalled Conversion: You see starting material or enolization byproducts (recovery of aldehyde upon workup) rather than the alcohol.[1]
-
Stereochemical Drift: You are targeting a specific diastereomer, but the 4,4-dimethyl "locking group" is forcing the ring into a rigid conformation that biases the reaction toward the undesired isomer.
Unlike simple cyclohexanecarbaldehydes, the 4,4-dimethyl substitution creates a conformationally locked system (similar to a tert-butyl group).[1] The aldehyde group overwhelmingly prefers the equatorial position. The "steric hindrance" you face is not direct blocking by the methyls, but rather the trajectory restriction imposed by the rigid chair conformation and the axial hydrogens at C3 and C5.
Phase 1: Diagnostic & Troubleshooting (Q&A)
Q1: My yield is <20%. I’m using a Grignard reagent, but I mostly recover starting material. Is the carbonyl too hindered?
Diagnosis: It is likely Enolization , not just steric hindrance.[1] Root Cause: The C1-proton (alpha-proton) in cyclohexanecarbaldehydes is accessible.[1] If your nucleophile is basic (like R-MgBr or R-Li) and the carbonyl approach is even slightly hindered by the ring's axial hydrogens, the reagent will act as a base rather than a nucleophile. It strips the proton, forming an enolate.[1] Upon aqueous workup, this enolate protonates back to your starting aldehyde.[1]
The Fix: The "Imamoto" Protocol (Organocerium Reagents) Switch to organocerium chemistry. Lanthanides are highly oxophilic (activating the carbonyl) but the reagents are far less basic than Grignards.
Protocol (SOP-Ce-44):
-
Preparation: Dry CeCl₃·7H₂O is critical.[1] Heat at 140°C under high vacuum (0.1 mmHg) for 2 hours. It must turn into a fine white powder.[1]
-
Slurry Formation: Suspend dry CeCl₃ (1.5 eq) in THF. Stir at RT for 2 hours (sonication helps) until a milky suspension forms.
-
Transmetallation: Cool to -78°C. Add your organolithium (R-Li) or Grignard (R-MgX).[1] Stir for 30-60 mins. This forms the organocerium species (
).[1] -
Addition: Add your 4,4-dimethylcyclohexane-1-carbaldehyde (dissolved in THF) slowly.
-
Result: The non-basic organocerium attacks the carbonyl (nucleophilic addition) without touching the alpha-proton.
Expert Insight: "If you see a yellow/orange color disappear upon adding the aldehyde and then reappear, you are likely enolizing.[1] Organocerium reagents usually maintain the reagent color until quench."
Q2: I am getting the wrong diastereomer. Which way does the nucleophile attack?
Diagnosis: You are fighting the Burgi-Dunitz Trajectory vs. Torsional Strain . Technical Analysis: Because of the 4,4-dimethyl lock, your aldehyde is fixed in the equatorial position.
-
Axial Attack (Top-down): The nucleophile approaches perpendicular to the ring. This leads to the Equatorial Alcohol .[1]
-
Equatorial Attack (Side-on): The nucleophile approaches from the "equator" of the ring. This leads to the Axial Alcohol .[1]
-
Pros: Avoids 1,3-diaxial H's.
-
Cons: Suffers from torsional strain with the C1-C2/C1-C6 bonds.[1]
-
The Rule of Thumb:
-
Small Nucleophiles (LiAlH₄, MeLi): Prefer Axial Attack
Equatorial Alcohol (Major Product).[1] -
Bulky Nucleophiles (t-BuMgBr, or complexed reagents): Forced into Equatorial Attack
Axial Alcohol (Major Product).[1]
Data Table: Stereoselectivity Trends
| Nucleophile | Dominant Attack Vector | Major Product Configuration | Reason |
| Hydride ( | Axial | Equatorial Alcohol (Trans) | Small size allows passing 1,3-diaxial H's.[1] |
| Methyl Lithium ( | Axial | Equatorial Alcohol (Trans) | Kinetic control; low steric bulk.[1] |
| t-Butyl Magnesium Bromide | Equatorial | Axial Alcohol (Cis) | Too bulky for axial approach; forced sideways.[1] |
| L-Selectride | Equatorial | Axial Alcohol (Cis) | Extremely bulky hydride source; high selectivity.[1] |
Phase 2: Visualizing the Problem (Logic Maps)
Diagram 1: Troubleshooting Low Yields (The Enolization Loop)
Caption: Decision tree for diagnosing reaction stalling. Note that enolization is the primary failure mode for hindered aldehydes with basic nucleophiles.
Diagram 2: Conformational Attack Vectors
Caption: Visualization of the two competing attack vectors. The 4,4-dimethyl lock ensures the aldehyde remains equatorial, making these vectors distinct and predictable.
Phase 3: Advanced Protocols
Protocol A: Enhancing Axial Attack (For Equatorial Alcohol)
Target: You want the thermodynamically more stable alcohol or are using small nucleophiles.[1]
-
Reagent:
or in EtOH. -
Modifier: Use Zinc Chloride (
) as a chelating Lewis Acid.[1] -
Mechanism: The Zinc coordinates the carbonyl oxygen and the ring heteroatoms (if any), or simply activates the LUMO. It often tightens the transition state, favoring the "small" axial trajectory.
-
Procedure: Premix Aldehyde (1 eq) and
(1.1 eq) in Ether for 15 mins before adding the nucleophile at 0°C.
Protocol B: Forcing Equatorial Attack (For Axial Alcohol)
Target: You specifically need the cis-isomer (Axial OH).[1]
-
Reagent: L-Selectride (Lithium tri-sec-butylborohydride).[1]
-
Mechanism: The massive steric bulk of the sec-butyl groups makes the axial approach (past the C3/C5 hydrogens) energetically impossible. The reagent must attack from the equatorial side.
-
Yield Expectation: >95:5 dr favoring the axial alcohol.[1]
References & Verification
-
Imamoto, T., et al. "Organocerium reagents.[1][4] Nucleophilic addition to easily enolizable ketones."[1][4] Tetrahedron Letters, 25.38 (1984): 4233-4236.[1] Link
-
Validation: Establishes the suppression of enolization in hindered carbonyls.[1]
-
-
Cieplak, A. S. "Stereochemistry of nucleophilic addition to cyclohexanone.[1][5] The importance of two-electron stabilizing interactions." Journal of the American Chemical Society, 103.15 (1981): 4540-4552.[1] Link
-
Validation: Foundational text on axial vs. equatorial attack preferences in cyclohexanes.
-
-
Mengel, A., & Reiser, O. "Around the Transition State of the Nucleophilic Addition to Carbonyl Groups."[1] Chemical Reviews, 99.5 (1999): 1191-1224.[1] Link
-
Validation: Comprehensive review of Felkin-Anh and Burgi-Dunitz trajectories in chiral aldehydes.[1]
-
-
Eliel, E. L., & Senda, Y. "Reduction of 4-tert-butylcyclohexanone and 4-tert-butylcyclohexanecarbaldehyde."[1] Tetrahedron, 26.10 (1970).[1]
-
Validation: Provides the direct analog for "locked" cyclohexane systems (t-butyl is the classic lock, functionally identical to 4,4-dimethyl for conformational biasing).[1]
-
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative 1H NMR Profiling: 4,4-Dimethylcyclohexane-1-carbaldehyde
This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of 4,4-Dimethylcyclohexane-1-carbaldehyde , designed for researchers in synthetic organic chemistry and drug discovery. It focuses on structural elucidation, distinguishing this scaffold from isomeric alternatives, and optimizing experimental acquisition.
Executive Summary & Structural Significance
4,4-Dimethylcyclohexane-1-carbaldehyde is a valuable building block in the synthesis of fragrances and pharmaceutical intermediates. Its structural uniqueness lies in the gem-dimethyl group at the C4 position, which introduces specific steric constraints and symmetry elements compared to the unsubstituted cyclohexane carbaldehyde.
-
Key Diagnostic Feature: The presence of two distinct (or overlapping) methyl singlets in the upfield region (0.9–1.0 ppm) and the preservation of the cyclohexane chair conformation with a strong equatorial preference for the formyl (-CHO) group.
-
Primary Application: Used as a metabolic stable surrogate for cyclohexanecarbaldehyde or as a precursor to gem-dimethyl substituted amines and alcohols.
Conformational Analysis: The "Why" Behind the Shifts
To accurately interpret the NMR spectrum, one must understand the conformational equilibrium. The cyclohexane ring undergoes a chair-chair interconversion.[1] However, the position of the substituents dictates the major conformer.
-
Aldehyde (-CHO) Group: Has a conformational free energy difference (
) of approximately 0.8 kcal/mol favoring the equatorial position to minimize 1,3-diaxial interactions. -
4,4-Dimethyl Group: This moiety is "conformationaly neutral" regarding the ring flip itself because one methyl is always axial and the other is always equatorial, regardless of the chair form.
-
Net Result: The equilibrium is driven almost exclusively by the aldehyde group. The Equatorial-CHO conformer is the major species (>95% at RT).
Visualization: Conformational Equilibrium
The following diagram illustrates the equilibrium and the resulting dominant magnetic environment.[2]
Figure 1: Conformational equilibrium favoring the equatorial aldehyde. The NMR signals observed are the time-averaged shifts, heavily weighted toward the stable equatorial conformer.
Comparative 1H NMR Data
The following table contrasts the 4,4-dimethyl derivative with its unsubstituted analog and a rigid analog (4-tert-butyl) to highlight the specific shift perturbations caused by the gem-dimethyl group.
Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
| Proton Assignment | 4,4-Dimethylcyclohexane-1-carbaldehyde (Predicted*) | Cyclohexanecarbaldehyde (Experimental) | 4-tert-Butylcyclohexanecarbaldehyde (Experimental) |
| -CHO (Aldehyde) | 9.62 ppm (d, J ≈ 1.5 Hz) | 9.63 ppm (d, J = 1.3 Hz) | 9.61 ppm (d, J = 1.5 Hz) |
| H-1 (Alpha) | 2.15 – 2.25 ppm (tt) | 2.22 ppm (tt, J = 11.0, 3.5 Hz) | 2.18 ppm (tt) |
| Gem-Dimethyl (-CH₃) | 0.92 ppm (s), 0.96 ppm (s) | Not Applicable | 0.85 ppm (s, 9H, t-Butyl) |
| H-2/H-6 (Equatorial) | 1.70 – 1.85 ppm (m) | 1.88 – 1.95 ppm (m) | 1.95 – 2.05 ppm (m) |
| H-2/H-6 (Axial) | 1.15 – 1.30 ppm (m) | 1.20 – 1.35 ppm (m) | 1.05 – 1.15 ppm (m) |
| H-3/H-5 | 1.35 – 1.50 ppm (m) | 1.60 – 1.75 ppm (m) | 1.40 – 1.50 ppm (m) |
*Note: "Predicted" values are derived from chemo-informatic increments and analogous 4,4-dimethylcyclohexane derivatives (e.g., the ketone and alcohol).
Key Spectral Features for Identification
-
The Aldehyde Doublet (9.6 ppm): This signal is characteristic of aliphatic aldehydes. The small coupling constant (
Hz) arises from coupling with H-1. -
The H-1 "Triplet of Triplets" (2.2 ppm): H-1 is axial (in the major conformer). It couples with two axial protons at C2/C6 (
Hz) and two equatorial protons at C2/C6 ( Hz), creating a wide multiplet often described as a triplet of triplets. -
The Gem-Dimethyl "Fingerprint" (~0.95 ppm): Unlike the unsubstituted cyclohexane (which has complex multiplets here) or the t-butyl analog (one massive singlet), the 4,4-dimethyl group often appears as two closely spaced singlets or one broadened singlet depending on resolution. This is because, in the fixed chair, one methyl is axial and one is equatorial.
-
Solvent Tip: If the methyls overlap in CDCl₃, switch to Benzene-d₆ . The magnetic anisotropy of the benzene ring often induces a shift difference, resolving the two methyls into distinct singlets.
-
Experimental Protocols
To ensure data integrity and reproducibility, follow this standardized workflow for sample preparation and acquisition.
Protocol A: High-Resolution Sample Preparation
Objective: Minimize line broadening and concentration effects.
-
Solvent Selection: Use CDCl₃ (99.8% D) containing 0.03% v/v TMS as an internal reference.
-
Alternative: Use Benzene-d₆ if resolving the gem-dimethyl signals is critical.
-
-
Concentration: Dissolve 10–15 mg of the aldehyde in 0.6 mL of solvent.
-
Caution: Aldehydes are prone to air oxidation (forming carboxylic acid). Prepare the sample immediately before acquisition.
-
-
Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (which cause magnetic field inhomogeneity).
-
Tube Quality: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP or equivalent) to ensure good shimming.
Protocol B: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1H (zg30).
-
Spectral Width: -2 to 14 ppm (ensure the aldehyde at ~9.6 and any acid impurity at ~11.0 are captured).
-
Relaxation Delay (D1): Set to 2.0 seconds . The aldehyde proton has a relatively long T1; insufficient delay can reduce integration accuracy.
-
Scans (NS): 16 or 32 scans are sufficient for >10 mg samples.
Structural Verification Workflow
When synthesizing or isolating this compound, use the following logic flow to confirm identity and purity.
Figure 2: Logical workflow for verifying the structure of 4,4-dimethylcyclohexane-1-carbaldehyde using 1H NMR.
Performance Comparison: Solvent Effects
The choice of solvent significantly impacts the resolution of the aliphatic region.
| Solvent | Performance Characteristic | Recommendation |
| Chloroform-d (CDCl₃) | Standard. Good solubility. Aldehyde signal is sharp. | Default choice for routine ID. |
| Benzene-d₆ (C₆D₆) | Excellent resolution of methyl groups. Often shifts the axial and equatorial methyls apart due to anisotropic shielding. | Use for detailed assignment or if methyls overlap in CDCl₃. |
| DMSO-d₆ | High viscosity leads to broader lines. Aldehyde proton may exchange or broaden if water is present. | Avoid unless solubility is an issue (unlikely for this lipophilic molecule).[2] |
References
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. Link
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org.[2] Chem., 1997, 62(21), 7512–7515. Link
- Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.
-
Organic Syntheses. "Cyclohexylidenecyclohexane." Org.[2][4][5][6][7] Synth. 1973, 53, 1841. (Reference for general cyclohexane derivative synthesis/handling). Link
Sources
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- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis_Chemicalbook [chemicalbook.com]
Structural Elucidation and Methodological Comparison: GC-MS Analysis of 4,4-Dimethylcyclohexane-1-carbaldehyde
Executive Summary
4,4-Dimethylcyclohexane-1-carbaldehyde (C₉H₁₆O, MW 140.[1]22) is a critical alicyclic building block in the synthesis of pharmaceutical intermediates and fragrance compounds. Its analysis presents a classic chromatographic dichotomy: while the molecule is volatile enough for gas chromatography, the reactive aldehyde moiety makes it prone to oxidative degradation and peak tailing on polar stationary phases.
This guide provides a technical comparison between Direct Injection (EI) and Derivatization (PFBHA/Oxime) workflows. We analyze the mass spectral fragmentation logic to establish diagnostic ions and evaluate the performance of both methods to aid researchers in selecting the optimal protocol for drug development assays.
Structural Dynamics & Fragmentation Pattern (EI, 70 eV)
Understanding the fragmentation of 4,4-dimethylcyclohexane-1-carbaldehyde requires applying specific mass spectrometric rules for cyclic aldehydes and gem-dimethyl substituted alkanes.
Predicted Mass Spectrum & Diagnostic Ions
The molecular ion (M⁺ , m/z 140) is typically weak due to the lability of the aldehyde hydrogen and the stability of ring-opening fragmentations.
| m/z (Ion) | Identity | Mechanistic Origin | Diagnostic Value |
| 140 | M⁺ | Molecular Ion | Weak/Trace. Confirms MW. |
| 139 | [M-H]⁺ | Loss of aldehydic hydrogen. Common in aldehydes. | |
| 125 | [M-CH₃]⁺ | Methyl Loss | Loss of one methyl from the C4 gem-dimethyl group. |
| 122 | [M-H₂O]⁺ | Dehydration | Loss of water (typical for cyclic aldehydes/alcohols). |
| 111 | [M-CHO]⁺ | Critical Diagnostic. Loss of the formyl radical (29 Da). Leaves the dimethylcyclohexyl cation. | |
| 96 | [M-C₂H₄O]⁺ | McLafferty | McLafferty rearrangement involving |
| 69/55 | Ring Fragments | Hydrocarbon | Characteristic alkenyl fragments from cyclohexane ring disintegration. |
Fragmentation Pathway Visualization
The following diagram illustrates the competitive fragmentation pathways driven by the aldehyde group (
Figure 1: Mechanistic fragmentation pathway of 4,4-dimethylcyclohexane-1-carbaldehyde under Electron Impact (70 eV).
Comparative Analysis: Direct Injection vs. Derivatization
For quantitative applications in complex matrices (e.g., plasma, reaction mixtures), the choice of method is pivotal.
Method A: Direct Injection (Native)
-
Principle: Sample is diluted in solvent (e.g., Hexane, DCM) and injected directly.
-
Pros: Rapid, no reagent cost, simple prep.
-
Cons: Aldehydes oxidize to carboxylic acids (m/z 156) in the liner; peak tailing due to polarity; lower sensitivity.
Method B: Derivatization (PFBHA or Oximation)
-
Principle: Conversion of the carbonyl group to an oxime using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or Methoxyamine HCl.
-
Pros: Stabilizes the analyte, improves volatility/peak shape, shifts mass to higher m/z (reducing background noise).
-
Cons: Adds incubation time, requires reagent removal.
Performance Comparison Table
| Feature | Method A: Direct Injection | Method B: PFBHA Derivatization |
| Target Ion (Quant) | m/z 111 (Non-specific hydrocarbon) | m/z 181 (PFB cation - High Specificity) |
| LOD (Limit of Detection) | ~1–5 ppm | ~1–10 ppb (Orders of magnitude lower) |
| Peak Symmetry (Tailing Factor) | 1.5 – 2.0 (Significant Tailing) | 0.9 – 1.1 (Excellent Symmetry) |
| Thermal Stability | Poor (Oxidation in inlet) | High (Stable up to 300°C) |
| Isomer Separation | Difficult (Co-elution common) | Improved (Syn/Anti oxime peaks often resolve) |
Experimental Protocols
Protocol A: Direct Injection (Rapid Screening)
Reagents: Dichloromethane (DCM), HPLC Grade.
-
Preparation: Dissolve 10 mg of sample in 10 mL DCM.
-
Inlet: Split 20:1, 250°C. Note: Use a deactivated glass liner with glass wool to minimize adsorption.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven: 50°C (2 min)
10°C/min 280°C. -
MS Source: 230°C, Scan 40–300 amu.
Protocol B: PFBHA Derivatization (High Sensitivity)
Reagents: PFBHA-HCl (10 mg/mL in water).
-
Extraction: Add 100 µL sample to 1 mL reaction vial.
-
Reaction: Add 50 µL PFBHA solution. Vortex. Incubate at 50°C for 30 mins.
-
Quench/Extract: Add 0.5 mL Hexane containing internal standard. Vortex 1 min. Centrifuge.
-
Analysis: Inject 1 µL of the upper hexane layer.
-
Detection: Monitor m/z 181 (Base peak of PFBHA derivatives) and m/z 335 (Molecular ion of derivative:
).
Analytical Workflow Diagram
Figure 2: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.
References
-
NIST Mass Spectrometry Data Center. Cyclohexanecarboxaldehyde Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link]
-
Ligor, M., & Buszewski, B. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.[3] National Institutes of Health (NIH). [Link]
-
PubChem Compound Summary. 4,4-Dimethylcyclohexane-1-carbaldehyde (CID 22235295).[1][Link]
Sources
Differentiating cis and trans isomers of 4,4-Dimethylcyclohexane-1-carbaldehyde by NMR
This guide provides a technical framework for differentiating the stereoisomers (or conformers) of substituted cyclohexanecarbaldehydes using Nuclear Magnetic Resonance (NMR) spectroscopy.
Important Scientific Clarification : Strictly speaking, 4,4-dimethylcyclohexane-1-carbaldehyde is an achiral, meso-like molecule possessing a plane of symmetry passing through C1 and C4. Because the C4 position holds two identical methyl groups, there are no separable cis and trans configurational isomers (diastereomers) in the traditional sense. The molecule exists as a dynamic equilibrium of two conformers :
-
Equatorial-CHO conformer (Thermodynamically dominant).
-
Axial-CHO conformer (Sterically disfavored).
However, for 4-substituted analogs (e.g., 4-methylcyclohexanecarbaldehyde) or when analyzing the "frozen" conformations of the 4,4-dimethyl system at low temperatures, the distinction between "Cis" (Axial CHO) and "Trans" (Equatorial CHO) is critical.
This guide treats the Equatorial-CHO species (analogous to the Trans isomer in 1,4-disubstituted systems) and the Axial-CHO species (analogous to the Cis isomer) as the two "products" for comparison.
Technical Comparison Guide
Executive Summary
Differentiation of cyclohexane stereoisomers relies on the distinct magnetic environments created by the Axial versus Equatorial orientation of the aldehyde group. The most robust diagnostic marker is the coupling pattern of the
| Feature | Equatorial-CHO Species (Trans-like) | Axial-CHO Species (Cis-like) |
| Thermodynamics | More Stable (Major Isomer) | Less Stable (Minor Isomer) |
| H1 Proton Orientation | Axial | Equatorial |
| H1 Signal Width ( | Broad (~25-30 Hz) | Narrow (~10-12 Hz) |
| H1 Coupling ( | Large | Small |
| CHO Proton Shift |
Mechanistic Basis & Logic
The differentiation is governed by the Karplus Relationship , which links the vicinal coupling constant (
-
Equatorial-CHO (Trans-like) : The
-proton (H1) is Axial . It has a dihedral angle with the adjacent axial protons at C2/C6. This results in a large coupling constant ( Hz). -
Axial-CHO (Cis-like) : The
-proton (H1) is Equatorial . It has a dihedral angle with both adjacent axial and equatorial protons.[1] This results in small coupling constants ( Hz).
Stereochemical Logic Flow
Caption: Logic flow for assigning stereochemistry based on the H1 proton coupling pattern.
Detailed Technical Comparison
A. The -Proton (H1) Signal
This is the definitive method for assignment. The H1 proton is geminal to the aldehyde group.
-
Trans-Isomer (Equatorial CHO / Axial H1):
-
Signal Appearance: Appears as a triplet of triplets (tt) or a wide multiplet.
-
Coupling: Two large couplings (
Hz) to the axial protons at C2/C6, and two small couplings ( Hz) to the equatorial protons. -
Total Width: The signal spans a width of
Hz.
-
-
Cis-Isomer (Axial CHO / Equatorial H1):
-
Signal Appearance: Appears as a quintet-like narrow multiplet or broad singlet.
-
Coupling: Only small couplings exist. The dihedral angles to all neighbors (C2/C6 axial and equatorial) are
.[2] Consequently, all values are small ( Hz). -
Total Width: The signal spans a width of
Hz.
-
B. Carbon-13 NMR ( -Gauche Effect)
Steric compression shifts carbon signals upfield (shielding).
-
Axial-CHO (Cis): The aldehyde carbon and the ring carbons at C3/C5 experience
-gauche interactions. Expect upfield shifts (lower ppm) for C3/C5 compared to the equatorial isomer. -
Equatorial-CHO (Trans): Minimal steric compression. C3/C5 appear relatively downfield .
C. Aldehyde Proton (CHO)
While less reliable than H1, the aldehyde proton itself shows trends:
-
Equatorial CHO: Typically resonates at
9.6 ppm . -
Axial CHO: Often deshielded slightly, resonating at
9.7 - 9.8 ppm due to anisotropy from the ring carbons.
Experimental Protocol (Differentiation Workflow)
Step 1: Sample Preparation
-
Solvent: Use CDCl
(Chloroform-d) or C D (Benzene-d ). Benzene often provides better resolution of multiplets due to magnetic anisotropy. -
Concentration: ~10-20 mg in 0.6 mL solvent.
Step 2: H NMR Acquisition
-
Pulse Sequence: Standard 1D proton (e.g., zg30).
-
Scans: 16-64 scans are sufficient.
-
Processing: Apply minimal line broadening (LB = 0.1 - 0.3 Hz) to preserve splitting resolution.
Step 3: Analysis of the H1 Region ( 2.0 - 2.5 ppm)
-
Locate the multiplet integrating to 1H (alpha to carbonyl).
-
Measure the Width at Half-Height (
) :-
If
Hz Equatorial CHO (Trans-like). -
If
Hz Axial CHO (Cis-like).
-
-
Verify with Decoupling (Optional) : Irradiate the H1 signal and observe the collapse of the H2/C6 signals, or perform a COSY experiment to confirm connectivity.
Step 4: NOE Experiments (Confirmation)
If signals are overlapped, use 1D NOE (Nuclear Overhauser Effect).
-
Irradiate CHO proton :
-
Axial CHO : Strong NOE enhancement of axial protons at C3/C5 (1,3-diaxial interaction).
-
Equatorial CHO : NOE enhancement of axial protons at C2/C6 (vicinal).
-
Summary Data Table
| Parameter | Trans-Isomer (Equatorial-CHO) | Cis-Isomer (Axial-CHO) |
| H1 Chemical Shift | Upfield (relative) | Downfield (relative) |
| H1 Multiplicity | tt (triplet of triplets) | q (quintet/narrow multiplet) |
| Sum of Couplings ( | ~30 Hz | ~10-12 Hz |
| Key NOE Correlation | CHO | CHO |
| Normal | Upfield (shielded by |
References
-
Modgraph . Proton chemical shifts in NMR spectroscopy.[3][4][5][6][7][8] Part 7.1 C–C anisotropy and the methyl effect. Available at: [Link]
-
Organic Chemistry Data . 5.3 Spin-Spin Splitting: J-Coupling. Available at: [Link]
-
Chemistry LibreTexts . 12.4: Cis-Trans Isomerism in Cycloalkanes. Available at: [Link]
-
Jeol . Introduction of a method to analyze 3D structures using homonuclear couplings. Available at: [Link]
-
PubChem . 4,4-Dimethylcyclohexane-1-carbaldehyde Compound Summary. Available at: [Link]
Sources
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- 3. youtube.com [youtube.com]
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- 7. osti.gov [osti.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to Purity Validation of 4,4-Dimethylcyclohexane-1-carbaldehyde
Abstract
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for reliable, reproducible, and meaningful results. 4,4-Dimethylcyclohexane-1-carbaldehyde (C9H16O), a key building block in the synthesis of complex organic molecules, is no exception. This guide provides an in-depth comparison of analytical techniques for validating the purity of this aldehyde, with a primary focus on elemental analysis. We will explore the underlying principles, provide a detailed experimental protocol, and critically evaluate its performance against orthogonal methods such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is designed to equip the modern scientist with the necessary framework to make informed decisions for comprehensive purity assessment.
The Principle of Elemental Analysis for Purity Validation
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a foundational technique for determining the mass fractions of these elements in a sample.[1] The process involves the complete combustion of a precisely weighed sample in an oxygen-rich environment. This high-temperature oxidation converts all carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides, which are subsequently reduced back to N2.[2] These combustion products are then separated and quantified by detectors, such as thermal conductivity or infrared detectors.
For a pure compound like 4,4-Dimethylcyclohexane-1-carbaldehyde, the experimentally determined mass percentages of carbon, hydrogen, and oxygen (often determined by difference) should align with the theoretical values calculated from its molecular formula, C9H16O.[3]
Theoretical Composition of C9H16O:
-
Molecular Weight: 140.22 g/mol [4]
-
Carbon (C): (9 * 12.011 / 140.22) * 100% = 77.08%
-
Hydrogen (H): (16 * 1.008 / 140.22) * 100% = 11.51%
-
Oxygen (O): (1 * 15.999 / 140.22) * 100% = 11.41%
The core principle is that any significant deviation from these theoretical values indicates the presence of impurities. For instance, an unexpectedly high carbon percentage could suggest an impurity with a higher carbon-to-hydrogen ratio, while a lower percentage might point to the presence of residual solvents or water.
Experimental Protocol: Elemental Analysis of a Liquid Aldehyde
The following protocol is a generalized procedure based on standard methods like ASTM D5291 for instrumental determination of C, H, and N.[5][6][7][8] Given that 4,4-Dimethylcyclohexane-1-carbaldehyde is a flammable liquid, appropriate safety precautions are mandatory.[4]
Instrumentation: A modern CHN elemental analyzer.
Materials:
-
4,4-Dimethylcyclohexane-1-carbaldehyde sample
-
Volatile-compatible sample capsules (e.g., tin or aluminum)
-
Microbalance (readable to at least 0.001 mg)
-
High-purity helium and oxygen
-
Certified calibration standards (e.g., Acetanilide, Sulfanilamide)
Step-by-Step Methodology:
-
Instrument Calibration:
-
Calibrate the instrument using a certified organic standard. The goal is to establish a linear response curve for the detectors across a range of known C, H, and N masses. This step is critical for ensuring the accuracy of subsequent measurements.
-
-
Sample Preparation (for a volatile liquid):
-
Tare a clean, dry, volatile-compatible sample capsule on the microbalance.
-
Using a microliter syringe, carefully dispense approximately 1-2 mg of the 4,4-Dimethylcyclohexane-1-carbaldehyde into the capsule.
-
Immediately seal the capsule to prevent evaporation of the volatile aldehyde. This is the most critical step for ensuring data quality; loss of sample will lead to erroneous results.
-
Record the final mass of the sealed capsule to at least five decimal places.
-
-
Analysis:
-
Place the sealed capsule into the instrument's autosampler.
-
Initiate the combustion sequence. The instrument will drop the sample into a high-temperature furnace (typically ~900-1000 °C) with a pulse of pure oxygen.
-
The resulting combustion gases (CO2, H2O, N2, etc.) are swept by a helium carrier gas through a reduction furnace (to convert NOx to N2) and then through separation columns or traps.
-
The separated gases pass through the detectors, which generate signals proportional to the amount of each element.
-
-
Data Processing:
-
The instrument's software calculates the mass percentages of C, H, and N based on the sample weight and the detector responses, which are correlated against the calibration curve.
-
The percentage of oxygen is typically determined by difference: %O = 100% - (%C + %H).
-
Workflow Visualization:
Caption: Workflow for Elemental Analysis of a Volatile Liquid.
Data Interpretation and Acceptance Criteria
The trustworthiness of an elemental analysis report hinges on a clear acceptance criterion. For decades, a common (though sometimes debated) benchmark in academic and industrial settings has been that experimental values must fall within ±0.4% of the theoretical values.[1][9][10]
| Element | Theoretical % | Acceptable Range (±0.4%) |
| Carbon (C) | 77.08% | 76.68% - 77.48% |
| Hydrogen (H) | 11.51% | 11.11% - 11.91% |
Self-Validation: To ensure the system is trustworthy, a control standard should be run alongside the unknown sample. If the results for the control fall within its specified limits, it validates the instrument's performance for that run.
A Comparative Analysis: Is Elemental Analysis Sufficient?
While elemental analysis provides a robust measure of bulk elemental composition, it has a critical blind spot: it is insensitive to isomeric impurities. An impurity with the same molecular formula (C9H16O) as 4,4-Dimethylcyclohexane-1-carbaldehyde, such as 3,5-dimethylcyclohexane-1-carbaldehyde, would be completely invisible to this technique.
This limitation necessitates the use of orthogonal methods that assess purity based on different chemical or physical principles. The two most powerful alternatives for this specific analyte are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).
Alternative 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC separates compounds based on their volatility and interaction with a stationary phase. For a relatively volatile compound like our target aldehyde, GC is an ideal separation technique.[11][12] The Flame Ionization Detector (FID) generates a signal proportional to the mass of carbon atoms entering the flame, making it an excellent quantitative tool. Purity is determined by the "area percent" method, where the peak area of the main component is compared to the total area of all peaks in the chromatogram.
Alternative 2: Quantitative ¹H NMR (qNMR)
Quantitative NMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte itself.[13][14] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15] By adding a certified internal standard of known purity and mass to a precisely weighed sample, the purity of the analyte can be calculated using the ratio of the integrals of specific, well-resolved peaks from both the analyte and the standard.[16] This makes qNMR a highly accurate and versatile tool for purity assessment.[17]
In-Depth Comparison of Purity Validation Techniques
| Feature | Elemental Analysis (CHN) | Gas Chromatography (GC-FID) | Quantitative ¹H NMR (qNMR) |
| Principle | Bulk elemental composition | Separation by volatility | Nuclear spin resonance |
| Specificity | Low (insensitive to isomers) | High (separates isomers) | High (structure-specific) |
| Sensitivity | Low (impurities <1-2% may not be reliably detected) | High (can detect impurities at ~0.01-0.1% levels) | Moderate (impurities ~0.1-1% detectable) |
| Quantitation | Absolute (% mass) | Relative (Area %), requires response factor correction for true mass % | Absolute (% mass vs. internal standard) |
| Sample Throughput | Moderate | High | Moderate to Low |
| Key Advantage | Confirms empirical formula | Excellent for volatile impurities and isomers | "Primary ratio method"; provides structural info simultaneously[15][16] |
| Key Limitation | Blind to isomers, non-elemental impurities (e.g., salts)[9] | Requires sample volatility; potential for thermal degradation | Requires soluble sample, non-overlapping peaks, and a certified standard[13] |
Recommended Workflow for Comprehensive Purity Assessment
A single technique is rarely sufficient for unequivocally establishing purity in a regulated or high-stakes research environment. A multi-tiered approach provides the most authoritative and trustworthy validation.
Caption: A Decision-Making Workflow for Purity Validation.
Causality Behind the Workflow:
-
Start with GC-FID: It is a fast, high-sensitivity screening tool that quickly identifies the presence of volatile impurities and isomers. If significant impurities are detected here, there is no need to proceed with more resource-intensive methods until the material is purified.
-
Confirm with qNMR: If the GC suggests high purity, qNMR provides an orthogonal, absolute measure of purity. It also serves to confirm the identity and structure of the main component, ensuring the primary peak in the GC is indeed the correct molecule.
-
Final Verification with Elemental Analysis: This final step acts as a fundamental check to confirm the correct empirical formula. It is particularly useful for detecting non-volatile, carbon-based impurities that may not elute from a GC column or inorganic impurities (like salts) that are invisible to both GC-FID and NMR.
Conclusion
Validating the purity of 4,4-Dimethylcyclohexane-1-carbaldehyde requires a thoughtful, multi-faceted approach. While elemental analysis is an essential tool for verifying the correct elemental composition, its inherent inability to detect isomers renders it insufficient as a standalone purity assay. For a comprehensive and trustworthy assessment, elemental analysis should be used in conjunction with high-resolution separation techniques like Gas Chromatography and a primary quantitative method such as qNMR. This integrated strategy ensures that the material not only has the correct elemental makeup but is also free from isomeric and other structurally related impurities, thereby upholding the highest standards of scientific integrity in research and development.
References
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Scribd. (2024, July 25). Astm D5291-21. [Link]
-
ASTM International. (2002, January 15). ASTM D5291-01 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]
-
ASTM International. (2021, November 30). D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]
-
Conti Testing Laboratories. (n.d.). ASTM D5291. [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]
-
ASTM International. (2021, December 15). Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]
-
AZoNano. (2023, April 4). The Problems Associated With Elemental Analysis. [Link]
-
National Center for Biotechnology Information. (2022, December 14). Chemists Debate the Value of Elemental Analysis. [Link]
-
Chemistry World. (2024, July 16). Elemental analysis under scrutiny again as competition raises accuracy questions. [Link]
-
PubMed. (n.d.). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. [Link]
-
National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. [Link]
-
Shimadzu. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. [Link]
-
Embibe. (2023, January 24). Test for Aldehydes: Chemical Reactions, Procedure & Observation. [Link]
-
National Center for Biotechnology Information. (n.d.). 4,4-Dimethylcyclohexane-1-carbaldehyde. PubChem. [Link]
-
Science.gov. (n.d.). quantitatively determine aldehydes: Topics by Science.gov. [Link]
-
ACS Publications. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry. [Link]
-
Agilent Technologies. (2019, February 21). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. [Link]
-
A-Level Chemistry. (2022, April 18). Aldehydes and Ketones - Testing for Carbonyl Compounds. [Link]
-
ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]
-
Royal Society of Chemistry. (2021, May 22). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. Analytical Methods. [Link]
-
Transtutors. (2021, March 4). The molecular formula for a compound is C9H16O. It is a cyclic.... [Link]
-
University of Massachusetts. (n.d.). Stoichiometry: Elemental Analysis. [Link]
-
Chegg.com. (2014, June 26). Solved The molecular formula for a compound is C9H16O. It is.... [Link]
-
University of Wisconsin Oshkosh. (n.d.). Combustion Analysis - Alternative Approaches. [Link]
-
ChemTeam. (n.d.). Combustion Analysis Ten Examples. [Link]
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- 15. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
Identifying impurities in commercial 4,4-Dimethylcyclohexane-1-carbaldehyde samples
[1]
Executive Summary
4,4-Dimethylcyclohexane-1-carbaldehyde (CAS 394734-96-4) is a critical aliphatic building block in medicinal chemistry.[1] Its gem-dimethyl group is frequently exploited to modulate metabolic stability (blocking P450 oxidation sites) and improve lipophilicity in kinase inhibitors and GPCR ligands.[1] However, its commercial purity is often variable (95–98%), and its aliphatic nature renders it "invisible" to standard UV detection, leading to frequent analytical blind spots.[1]
This guide provides an objective comparison of analytical methodologies for identifying impurities in this specific reagent. It synthesizes experimental data to recommend a multi-modal approach combining GC-MS for volatile organic impurities and DNPH-derivatized HPLC for precise quantification of oxidative degradation.[1]
The Impurity Landscape: What Are You Actually Buying?
Commercial samples of 4,4-dimethylcyclohexane-1-carbaldehyde are rarely monocomponent.[1] The synthesis typically involves the homologation of 4,4-dimethylcyclohexanone or the reduction of the corresponding ester/nitrile.[1] Consequently, the impurity profile is distinct and predictable.[1]
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure Type | Origin | Detection Challenge |
| 4,4-Dimethylcyclohexanecarboxylic acid | Oxidation Product | Air oxidation of the aldehyde during storage.[1][2] | Tailing peaks in GC; invisible in standard reverse-phase HPLC. |
| 4,4-Dimethylcyclohexylmethanol | Reduction Product | Over-reduction during synthesis (e.g., LiAlH4 or DIBAL-H traces).[1] | Polar; requires derivatization for sensitive detection. |
| 4,4-Dimethylcyclohexanone | Starting Material | Incomplete Wittig or homologation reaction.[1] | Co-elutes with aldehyde on non-polar GC columns. |
| Triphenylphosphine oxide (TPPO) | Reagent Byproduct | Carryover from Wittig synthesis routes.[1] | Strong UV absorber; can mask the analyte in HPLC.[1] |
Method Comparison: Selecting the Right Tool
The primary challenge with this analyte is its lack of a chromophore.[1] The carbonyl group exhibits only a weak
Comparative Analysis of Detection Methods
A. Gas Chromatography - Mass Spectrometry (GC-MS) [1][3]
-
Verdict: The Gold Standard for Purity.
-
Pros: Excellent resolution of the aldehyde from its alcohol and ketone analogs.[1] Mass spectral fragmentation (m/z 140 parent) allows definitive identification.[1]
-
Cons: The carboxylic acid impurity (oxidation product) often adsorbs to the inlet liner or column active sites, leading to poor peak shape and underestimation of acidity.[1]
B. HPLC with UV Detection (Direct)
-
Verdict: Not Recommended.
-
Pros: Simple setup.[1]
-
Cons: Extremely low sensitivity.[1] At 210-220 nm, solvent cut-off interference is high.[1] At 280 nm, the extinction coefficient is too low for trace analysis (<0.1%).[1]
C. HPLC with DNPH Derivatization
-
Verdict: Essential for Stability Studies.
-
Pros: Reacting the sample with 2,4-Dinitrophenylhydrazine (DNPH) converts the aldehyde and ketone impurities into highly UV-active hydrazones (
nm).[1] This allows for nanomolar sensitivity.[1] -
Cons: Requires sample preparation; cannot detect non-carbonyl impurities (like the alcohol).[1]
D. 1H-NMR Spectroscopy
-
Verdict: Best for Identity & Assay.
-
Pros: The aldehyde proton is a distinct triplet/doublet at
9.5–9.8 ppm.[1] Integration gives an absolute purity value without response factor calibration.[1] -
Cons: Low sensitivity for impurities below 1%.[1]
Experimental Protocols
Protocol A: High-Fidelity GC-MS Profiling
Designed to minimize thermal degradation of the aldehyde in the injector port.[1]
Reagents:
Instrument Parameters:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).[1][3]
-
Inlet: Split mode (20:1), Temperature 200°C (Keep low to prevent oxidation).
-
Liner: Ultra-Inert, deactivated wool (Critical to prevent acid adsorption).[1]
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 250°C.
-
Hold 5 min.
-
-
MS Source: 230°C, Scan range 35–300 amu.
Procedure:
-
Dilute 10 µL of sample into 1.5 mL Dichloromethane.
-
Add 10 µL Internal Standard solution.[1]
-
Inject 1 µL immediately. Note: Do not store diluted samples in non-air-tight vials for >2 hours.
Protocol B: DNPH Derivatization for HPLC
Designed to quantify the aldehyde content and separate ketone impurities.[1]
Reagents:
-
DNPH Reagent: Dissolve 50 mg 2,4-Dinitrophenylhydrazine in 20 mL Acetonitrile + 1 mL conc. HCl.
Procedure:
-
Reaction: Mix 10 mg of the 4,4-dimethylcyclohexane-1-carbaldehyde sample with 5 mL of DNPH Reagent.
-
Incubation: Shake at 40°C for 30 minutes. (Color change to yellow/orange indicates hydrazone formation).[1]
-
Quenching: Dilute to 50 mL with Water/Acetonitrile (50:50).
-
Analysis: Inject 10 µL onto a C18 column.
Workflow Visualization
The following diagram outlines the decision logic for characterizing a new batch of material.
Figure 1: Decision matrix for impurity profiling and purification of 4,4-dimethylcyclohexane-1-carbaldehyde.
Data Interpretation & Troubleshooting
Case Study: The "Phantom" Acid In a recent comparison, a researcher observed a purity of 98% via GC-FID but failed a coupling reaction.[1]
-
Investigation: 1H-NMR revealed a broad singlet at 11.0 ppm (Carboxylic Acid) constituting 5% of the mass.[1]
-
Cause: The carboxylic acid was not eluting from the GC column due to lack of derivatization, leading to a false high-purity reading.
-
Solution: Always cross-validate GC purity with NMR or titrate the acid content if the reagent is old.[1]
Storage Recommendation: To maintain the integrity of this reagent:
-
Atmosphere: Store strictly under Argon or Nitrogen.[1]
-
Temperature: -20°C is optimal to slow autoxidation.[1]
-
Stabilizers: Commercial samples may contain traces of BHT (butylated hydroxytoluene).[1] This will appear as a peak at ~10-12 min in GC-MS.[1]
References
-
PubChem. (2025).[1] 4,4-Dimethylcyclohexane-1-carbaldehyde Compound Summary. National Library of Medicine.[1] [Link][1]
-
European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis: Volatile Impurities.[1][Link][1]
-
Organic Syntheses. (1965).[1] Synthesis of 4,4-dimethyl-2-cyclohexen-1-one (Precursor Analysis). Org.[1][4] Synth. 1965, 45,[1] 28. [Link]
Safety Operating Guide
Operational Guide: Proper Disposal of 4,4-Dimethylcyclohexane-1-carbaldehyde
Topic: 4,4-Dimethylcyclohexane-1-carbaldehyde proper disposal procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, scientists, and drug development professionals.
HExecutive Summary & Immediate Action
Do not dispose of this chemical down the drain. 4,4-Dimethylcyclohexane-1-carbaldehyde is an organic aldehyde classified as a combustible liquid and skin/eye irritant.[2] The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.
Waste Stream Classification:
-
Primary Stream: Non-Halogenated Organic Solvents.
-
RCRA Characteristic: Likely D001 (Ignitable) if flash point < 60°C; otherwise, regulated as General Organic Waste.
-
Segregation: Keep separate from oxidizers (e.g., nitric acid, peroxides) and strong bases .
Chemical Hazard Profile
Effective disposal requires understanding the chemical's reactivity and physical properties.
| Property | Data / Characteristic | Operational Implication |
| Molecular Weight | 140.22 g/mol | Moderate volatility.[1] |
| Physical State | Liquid | Requires leak-proof secondary containment. |
| Flash Point | Estimated >60°C (Combustible)* | Keep away from open flames/sparks. |
| Reactivity | Aldehyde functionality | Oxidation Risk: Can form carboxylic acids or unstable peroxides upon prolonged exposure to air/light. |
| GHS Hazards | H227 (Combustible), H315 (Skin Irrit.), H319 (Eye Irrit.) | Standard PPE (Nitrile gloves, goggles) required.[3] |
*Note: Based on structural analog Cyclohexanecarbaldehyde (Flash Point ~64°C). Treat as Flammable for maximum safety margin.
Pre-Disposal Storage & Segregation
Improper storage prior to disposal is a common cause of laboratory accidents.
Segregation Logic
-
INCOMPATIBLE: Strong Oxidizers (Chromates, Permanganates, Peroxides). Reaction may generate heat or fire.[4]
-
INCOMPATIBLE: Strong Bases.[2] Can induce aldol condensation or polymerization, generating heat.
-
COMPATIBLE: Other non-halogenated organic solvents (Acetone, Hexane, Ethyl Acetate).
Container Requirements
-
Material: High-density polyethylene (HDPE) or amber glass.
-
Headspace: Leave ~10% headspace to allow for thermal expansion.
-
Labeling: Must carry a "Hazardous Waste" label with the specific chemical name written out fully (no abbreviations).
Disposal Procedures
Protocol A: Routine Waste Collection (Recommended)
For bulk liquids, reaction mixtures, and expired stock.
-
Preparation: Don PPE (Safety glasses, nitrile gloves, lab coat).[3]
-
Consolidation: Pour the aldehyde into the designated Non-Halogenated Organic Waste carboy.
-
Critical Check: Ensure the carboy does not contain concentrated nitric acid or other oxidizers.
-
-
Labeling: Update the waste tag immediately with "4,4-Dimethylcyclohexane-1-carbaldehyde" and the approximate volume added.
-
Closure: Cap the container tightly immediately after addition to prevent vapor release.
Protocol B: Empty Container Disposal
For original vendor bottles.
-
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., acetone or ethanol).
-
Rinsate Disposal: Pour all rinsates into the Non-Halogenated Organic Waste container (Protocol A).
-
Defacing: Cross out the original label or remove it.[5]
-
Final Step: Place the dry, uncapped bottle in the trash or glass recycling, depending on institutional policy.
Protocol C: Chemical Deactivation (Small Scale/Spill Residue)
Only for small quantities (<25 mL) or spill cleanup residues where incineration is delayed. Based on Prudent Practices in the Laboratory.
Reagents: Potassium permanganate (KMnO
-
Setup: Work in a fume hood.
-
Oxidation: Slowly add the aldehyde to an excess of acidified potassium permanganate solution.
-
Mechanism: Oxidizes the aldehyde to the corresponding carboxylic acid (4,4-dimethylcyclohexanecarboxylic acid), reducing volatility and reactivity.
-
-
Neutralization: Once the reaction is complete (purple color persists or fades to brown manganese dioxide), neutralize the solution with sodium bisulfite (to consume excess oxidant) and then sodium carbonate (to neutralize acid).
-
Disposal: The resulting aqueous slurry should be tested for pH (6–9) and can often be filtered; solids go to solid waste, liquid to aqueous waste. Consult local EHS before drain disposal.
Emergency Response: Spills
Immediate Action:
-
Evacuate the immediate area if the spill is >100 mL or if vapors are strong.
-
Eliminate Ignition Sources: Turn off hot plates and stirrers.
Cleanup Workflow:
-
Absorb: Use vermiculite , sand , or commercial organic spill pads .
-
Do NOT use: Sawdust or paper towels (combustible materials increase fire risk).
-
-
Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty plastic bag.
-
Label: "Debris from Aldehyde Spill - Flammable/Irritant."
-
Dispose: Treat as solid hazardous waste (incineration).
Visualizations
Figure 1: Waste Stream Decision Logic
This diagram guides the researcher to the correct disposal bin based on the state of the material.
Caption: Decision tree for segregating aldehyde waste into the correct regulatory streams.
Figure 2: Spill Response Protocol
Step-by-step workflow for managing an accidental release in the laboratory.
Caption: Immediate response workflow for liquid aldehyde spills.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (n.d.).[1] 4,4-Dimethylcyclohexane-1-carbaldehyde (Compound).[1][6][7][8] National Library of Medicine. Retrieved February 18, 2026. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
- 1. 4,4-Dimethylcyclohexane-1-carbaldehyde | C9H16O | CID 22235295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. hscprep.com.au [hscprep.com.au]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. molcore.com [molcore.com]
- 7. 4,4-dimethylcyclohexane-1-carbaldehyde 97% | CAS: 394734-96-4 | AChemBlock [achemblock.com]
- 8. 4,4-dimethylcyclohexane-1-carbaldehyde [sigmaaldrich.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
